2,3,3-Trimethylindoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,3-trimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-8,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWSGOOPQGMALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC=CC=C2N1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449141 | |
| Record name | 2,3,3-TRIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18781-58-3 | |
| Record name | 2,3,3-TRIMETHYLINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3-trimethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
basic properties of 2,3,3-Trimethylindoline
An In-depth Technical Guide to 2,3,3-Trimethylindoline: Properties, Synthesis, and Applications
Introduction
This compound, also cataloged as 2,3,3-Trimethyl-3H-indole, is a heterocyclic aromatic organic compound that serves as a cornerstone intermediate in modern synthetic chemistry.[1] Its unique indolenine structure, featuring a gem-dimethyl group at the C3 position, imparts specific reactivity and stability, making it an invaluable precursor for a diverse array of functional molecules.[1] This guide provides a comprehensive overview of its fundamental properties, established synthesis protocols, reactivity, and critical applications, with a focus on its role in the development of advanced materials and reagents for scientific research.
Primarily, this compound is recognized as an essential building block for the synthesis of cyanine dyes, a class of molecules with significant applications in biotechnology and materials science.[2][3][4] Its derivatives are integral to the creation of fluorescent probes for bio-imaging, photosensitive agents, and organic photoconductors, highlighting its versatility and importance in both academic and industrial research sectors.[1][2][5]
Physicochemical and Spectroscopic Properties
The distinct physical and chemical characteristics of this compound are foundational to its handling, reactivity, and application. It typically presents as a light yellow to reddish-brown liquid.[3][5]
Core Physicochemical Data
A summary of the compound's key properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1640-39-7 | [5][6] |
| Molecular Formula | C₁₁H₁₃N | [5][7] |
| Molecular Weight | 159.23 g/mol | [5][6] |
| Appearance | Light yellow to red liquid | [5] |
| Density | 0.992 g/mL at 25 °C | [6][8] |
| Melting Point | 6-8 °C | [5][8] |
| Boiling Point | 228-229 °C at 744 mmHg | [5][6][8] |
| Refractive Index (n²⁰/D) | 1.549 | [6][8][9] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [6] |
| Solubility | Soluble in chloroform, toluene, dichlorobenzene. Insoluble in water. | [4][7][8] |
Spectroscopic Signature
Spectroscopic analysis is critical for the verification and characterization of this compound.
-
¹H NMR (300 MHz, Chloroform-d) : Key signals include a singlet for the C2-methyl group at approximately δ 2.36 ppm and a singlet for the two C3-methyl groups at δ 1.37 ppm. The aromatic protons appear in the δ 7.61-8.25 ppm range.[10]
-
¹³C NMR (300 MHz, Chloroform-d) : Characteristic peaks are observed around δ 194.24 (C=N), with aromatic carbons appearing between δ 117.19 and 158.95. The quaternary C3 carbon is seen near δ 54.51, while the methyl carbons appear at δ 22.74 and δ 16.02.[10]
-
Infrared (IR) Spectroscopy (ATR) : The spectrum shows characteristic peaks for C-H stretching (around 2977 cm⁻¹) and aromatic C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region.[10]
-
Mass Spectrometry (GC-MS, EI) : The mass spectrum typically shows a molecular ion peak [M]⁺ or [M-H]⁺ corresponding to its molecular weight.[10]
Synthesis of this compound
The most prevalent and historically significant method for synthesizing this compound is the Fischer Indole Synthesis.[2][11] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine and a ketone.[11][12]
The Fischer Indole Synthesis Mechanism
The mechanism is a cornerstone of heterocyclic chemistry and proceeds through several key steps:
-
Hydrazone Formation : Phenylhydrazine reacts with 3-methyl-2-butanone (isopropyl methyl ketone) to form the corresponding phenylhydrazone.[11][12]
-
Tautomerization : The phenylhydrazone tautomerizes to its enamine form.[11][12]
-
[5][5]-Sigmatropic Rearrangement : Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.[11][12]
-
Aromatization and Cyclization : The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring aminal.[11]
-
Ammonia Elimination : Finally, the elimination of an ammonia molecule under acid catalysis yields the stable, aromatic indolenine ring system.[11][12]
Experimental Protocol: Synthesis via Fischer Indolization
This protocol is adapted from established methods utilizing phenylhydrazine and 3-methyl-2-butanone with an acid catalyst.[2][13] Various acids, including zinc chloride, acetic acid, sulfuric acid, and polyphosphoric acid, can be used to catalyze the reaction.[2][11][13]
Materials:
-
Phenylhydrazine
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Glacial Acetic Acid (Catalyst and Solvent)
-
Sodium Hydroxide solution (for neutralization)
-
Extraction Solvent (e.g., Diethyl ether or Toluene)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
Step-by-Step Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylhydrazine and a slight excess of 3-methyl-2-butanone in glacial acetic acid.
-
Heating : Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the scale and specific conditions.[13] Microwave-assisted methods can significantly reduce the reaction time.[2]
-
Work-up : After cooling to room temperature, carefully neutralize the acidic mixture with a sodium hydroxide solution until the pH is basic.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like toluene.
-
Washing & Drying : Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Purification : Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.[2]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Reactivity and Key Chemical Transformations
This compound is a versatile intermediate capable of undergoing various chemical reactions, primarily leveraging its nucleophilic nitrogen and reactive C2-methyl group after quaternization.
Synthesis of Cyanine Dyes
A paramount application of this compound is its role as a precursor to cyanine and squarylium dyes.[2][14][15] The synthesis typically involves:
-
Quaternization : The nitrogen atom of the indolenine is alkylated (e.g., with an alkyl iodide) to form a quaternary indolinium salt. This step is crucial as it activates the C2-methyl group.
-
Condensation : The resulting indolinium salt, now possessing a highly acidic C2-methyl group, is condensed with an appropriate electrophilic reagent (e.g., another heterocyclic salt, a squaraine core, or a polymethine chain precursor) in the presence of a base to form the extended π-conjugated system characteristic of cyanine dyes.
Electrophilic Aromatic Substitution
The benzene ring of the indolenine moiety can undergo electrophilic substitution reactions. A notable example is nitration.
Experimental Protocol: Nitration of this compound This protocol outlines the synthesis of 5-nitro-2,3,3-trimethylindolenine, a valuable intermediate for further functionalization.[10]
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
-
Sodium Hydroxide
Step-by-Step Procedure:
-
Dissolution : Dissolve this compound in concentrated sulfuric acid in a flask, maintaining a low temperature using an ice bath.
-
Nitrating Mixture : Prepare a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Addition : Add the nitrating mixture dropwise to the stirred indolenine solution, ensuring the temperature remains low.
-
Reaction : Allow the reaction to stir at room temperature for several hours after the addition is complete.
-
Precipitation : Pour the reaction mixture over a large amount of ice, which will cause the nitrated product to precipitate.
-
Neutralization & Isolation : Adjust the pH to neutral or slightly basic with sodium hydroxide to fully precipitate the product. Isolate the solid by vacuum filtration and wash thoroughly with water.
-
Purification : The crude red solid can be purified by recrystallization from a suitable solvent like methanol.[10]
Reaction Pathway Diagram
Caption: Major reaction pathways starting from this compound.
Industrial and Research Applications
The derivatives of this compound have found significant utility in high-technology fields.
-
Life Sciences and Diagnostics : As a key intermediate for cyanine dyes, it is crucial for producing fluorescent probes with high quantum yields and tunable absorption wavelengths.[2] These probes are extensively used in cutting-edge applications such as DNA sequencing, fluorescence immunoassays, biochip technology, and clinical diagnostics for labeling and quantifying biomolecules.[2]
-
Organic Electronics : The compound's derivatives are explored for their potential in developing organic photoconductors and materials for organic solar cells, contributing to renewable energy solutions.[1][5]
-
Pharmaceuticals and Agrochemicals : It serves as a versatile building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries due to its ability to undergo diverse chemical transformations.[5]
-
Sensors and Imaging : Beyond biological applications, its derivatives are used to create imaging agents for materials analysis and in the fabrication of electrochemical sensors.[1][5]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties.
-
Hazard Identification : It is classified as an irritant to the eyes, respiratory system, and skin (H315, H319, H335).[6][8] It may be harmful if swallowed.[16]
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, chemical safety goggles, and gloves.[17] Use in a well-ventilated area or with a NIOSH-approved respirator.[16][17]
-
Handling : Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing, and avoid breathing vapors.[16][17] Keep away from heat, sparks, and open flames.[16]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][18] Recommended storage temperature is often between 0-8°C.[5]
Conclusion
This compound is a chemical of significant strategic importance. Its robust synthesis via the Fischer indole reaction and its versatile reactivity make it an indispensable intermediate. From enabling breakthroughs in biomedical diagnostics through fluorescent dyes to contributing to the development of next-generation organic electronic materials, the utility of this compound is both broad and deep. A thorough understanding of its properties, synthesis, and handling is critical for researchers and scientists aiming to harness its full potential in creating innovative chemical solutions.
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2,3,3-Trimethylindolenine - ChemBK . ChemBK. Available at: [Link]
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The Crucial Role of 2,3,3-Trimethylindolenine in Modern Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Synthesis of Some Azo Dyes Based on 2,3,3-Trimethyl-3H-indolenine . Chemistry & Chemical Technology. Available at: [Link]
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Synthesis of 2,3,3-trimethyl-indolenine - PrepChem.com . PrepChem.com. Available at: [Link]
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Nitration of 2,3,3-trimethylindolenine to produce 5-nitro-2,3,3-trimethylindolenine . ChemSpider SyntheticPages. Available at: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I . Molecules. Available at: [Link]
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Synthesis of Some Azo Dyes Based on 2,3,3-Trimethyl-3H-indolenine - ResearchGate . ResearchGate. Available at: [Link]
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New 3H-indole synthesis by Fischer's method. Part I - PubMed . PubMed. Available at: [Link]
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Introduction: Unveiling a Core Heterocyclic Building Block
An In-depth Technical Guide to 2,3,3-Trimethylindoline: Structure, Synthesis, and Applications
This compound, a substituted indoline derivative, stands as a cornerstone intermediate in the fields of organic and medicinal chemistry. Its unique structural framework is the foundation for a vast array of functional molecules, most notably cyanine dyes, which are indispensable tools in biomedical imaging and diagnostics.[1][2] This guide offers a comprehensive exploration of this compound, delving into its fundamental chemical identity, synthesis protocols, spectroscopic signature, and critical applications for professionals in research and drug development.
The compound is systematically named 2,3,3-trimethyl-3H-indole according to IUPAC nomenclature.[3][4] It is also widely known by its semi-systematic name, 2,3,3-trimethylindolenine.
Key Identifiers:
-
Molecular Weight: 159.23 g/mol [4]
Below is a two-dimensional representation of its chemical structure, highlighting the fusion of a benzene ring with a five-membered nitrogen-containing ring, featuring a characteristic quaternary carbon at the 3-position.
Caption: 2D structure of 2,3,3-trimethyl-3H-indole.
Physicochemical Properties
This compound is typically a liquid at room temperature, with a color ranging from clear yellow to red-brown.[7] Its key physical properties are summarized below, providing essential data for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Appearance | Clear yellow to red-brown liquid | [3][7] |
| Boiling Point | 228-229 °C at 744 mmHg | [8][9] |
| Density | 0.992 g/mL at 25 °C | [8][9] |
| Refractive Index (n20/D) | 1.549 | [8][9] |
| Flash Point | 93 °C (199.4 °F) - closed cup | |
| Solubility | Soluble in organic solvents like chloroform, toluene, and dichlorobenzene; insoluble in water. | [7][8][9] |
Core Synthesis: The Fischer Indole Synthesis
The most prevalent and historically significant method for preparing this compound is the Fischer indole synthesis, a robust reaction discovered by Emil Fischer in 1883.[1][10] This acid-catalyzed reaction constructs the indole (or in this case, indolenine) ring system from a phenylhydrazine and a ketone.[10]
Mechanism Rationale: The reaction proceeds through several key steps:
-
Hydrazone Formation: Phenylhydrazine reacts with a ketone (in this case, 3-methyl-2-butanone or methyl isopropyl ketone) to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[11][11]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[11][11]-sigmatropic rearrangement, which is the core bond-forming step that disrupts the aromaticity of the phenyl ring.
-
Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular attack of the amine onto the imine carbon, forming a five-membered ring.
-
Elimination: Finally, a molecule of ammonia is eliminated under acid catalysis to yield the stable, conjugated indolenine product.[10][12][13]
Caption: Workflow of the Fischer Indole Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis
Modern adaptations of the Fischer synthesis often employ microwave heating to dramatically reduce reaction times and improve efficiency.[1] The following protocol is based on a reported microwave-assisted method.
Materials:
-
Phenylhydrazine
-
3-Methyl-2-butanone (Methyl isobutyl ketone)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an open container suitable for microwave synthesis, mix phenylhydrazine (34g), 3-methyl-2-butanone (70g), and acetic acid (300 mL).[1]
-
Microwave Irradiation: Place the container in a microwave reactor and irradiate at 800W for 20-30 minutes while refluxing.[1] The use of microwave energy accelerates the reaction, significantly shortening the time compared to conventional heating.[1]
-
Work-up: After the reaction is complete, concentrate the solution under reduced pressure to remove the bulk of the acetic acid.
-
Extraction: Cool the concentrated residue and dilute it with ethyl acetate (100 mL). Neutralize the solution by carefully adding saturated NaHCO₃ solution until the pH reaches 7-8.[1] This step removes the acidic catalyst.
-
Isolation: Separate the organic layer. Concentrate the organic layer to obtain the crude product.
-
Purification: Purify the crude product using flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:5 polarity ratio).[1]
-
Final Product: Concentrate the purified fractions to yield this compound as a clear liquid. This method has been reported to achieve high yields, around 90%.[1]
Spectroscopic Characterization
Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. The data below is compiled from various sources and represents the characteristic spectral signature of the molecule.
| Technique | Key Data and Interpretation | Source(s) |
| ¹H NMR | δ (ppm): ~7.0-7.5 (m, 4H, Ar-H), ~2.1 (s, 3H, C2-CH₃), ~1.3 (s, 6H, C3-(CH₃)₂) | [14] |
| ¹³C NMR | Characteristic peaks include signals for the aromatic carbons, the quaternary C3 carbon, the C2 imine carbon, and the three methyl groups. | [15][16] |
| IR (ATR) | ν (cm⁻¹): ~2970 (C-H stretch), ~1600 (C=N stretch), ~1460 & ~1360 (C-H bend), ~740 (Aromatic C-H bend) | [4][15][17] |
| Mass Spec (EI) | m/z: 159 (M⁺), 144 ([M-CH₃]⁺, base peak), 117 | [4][15][18] |
Note: Specific chemical shifts in NMR can vary slightly depending on the solvent used.
Chemical Reactivity and Synthetic Utility
The indolenine core is a versatile platform for further chemical modification. The imine functionality and the electron-rich aromatic ring are the primary sites of reactivity.
Key Reaction: Electrophilic Aromatic Substitution (Nitration)
The benzene portion of the indolenine ring can undergo electrophilic aromatic substitution. Nitration, for instance, is a critical step in producing intermediates for azo dyes and other functional materials.[19] 5-nitro-2,3,3-trimethylindolenine is a common and useful derivative.[15]
Caption: Experimental workflow for the nitration of this compound.
Protocol for Nitration: [15]
-
Dissolution: In a conical flask, add this compound (12.42 g, 78 mmol) to concentrated sulfuric acid (46 mL) and cool the solution in an ice bath.
-
Addition of Nitrating Mixture: Prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol). Add this mixture dropwise to the stirred indolenine solution, maintaining a low temperature.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Precipitation: Pour the reaction mixture over a large amount of ice (approx. 500 g), which will cause a red precipitate to form.
-
Neutralization and Isolation: Allow the mixture to stand, then slowly add sodium hydroxide pellets to adjust the pH to 8. Isolate the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Purification: The solid can be further purified by recrystallization from a solvent like methanol to afford the final product, 2,3,3-trimethyl-5-nitro-indole.
Applications in Drug Development and Materials Science
The true value of this compound lies in its role as a versatile precursor for high-value compounds.[2]
-
Cyanine Dyes for Biomedical Imaging: It is a fundamental building block for synthesizing a wide range of cyanine dyes.[1][2] These dyes are characterized by high fluorescence quantum yields and tunable absorption wavelengths, making them ideal as fluorescent probes for detecting biomolecules, monitoring enzyme activity, and in applications like DNA sequencing and immunoassays.[1]
-
Pharmaceutical Intermediates: The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[20][21] this compound provides a robust starting point for creating complex molecules with potential therapeutic activities, including anticancer and cardiovascular agents.[21]
-
Advanced Materials: Beyond life sciences, this compound is used in the development of materials with special optical properties, such as photosensitive color-changing agents and organic photoconductors for electronic devices.[1][2]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. It is classified as an irritant and combustible.
-
Hazards: Causes skin and eye irritation. May cause respiratory irritation.[7][8][22]
-
Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection.[7][8][23] Use in a well-ventilated area and avoid breathing vapors. Keep away from heat, sparks, and open flames.[22][23][24]
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[7][23][24] If on skin, wash with plenty of soap and water.[22][23]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[22][24] Protect from light and moisture.[9]
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- 20. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.ca [fishersci.ca]
Microwave-Assisted Synthesis of 2,3,3-Trimethylindoline: High-Efficiency Protocol & Mechanistic Insight
Executive Summary: The Kinetic Advantage
2,3,3-Trimethylindoline (2,3,3-trimethyl-3H-indole) is the foundational scaffold for cyanine dyes, photochromic spiropyrans, and advanced biological labeling agents (e.g., Cy3, Cy5).[1] Traditional thermal synthesis via the Fischer Indole method is often plagued by long reaction times (5–12 hours), harsh acidic waste (ZnCl₂, H₂SO₄), and tedious workups.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to reduce reaction times to under 15 minutes while boosting yields to >90%.[1] By utilizing p-Toluenesulfonic acid (p-TSA) as a solid acid catalyst in a solvent-free or minimal-solvent environment, we achieve a "green" process that is scalable and self-validating.[1]
Mechanistic Foundations
The Fischer Indole Logic
The synthesis relies on the condensation of phenylhydrazine with 3-methyl-2-butanone (methyl isopropyl ketone).[1] The reaction proceeds through a phenylhydrazone intermediate, which undergoes a catalytic [3,3]-sigmatropic rearrangement.[1][2]
The Microwave Effect
Unlike thermal conduction, which heats from the vessel walls inward, microwave irradiation (2.45 GHz) targets the molecular dipoles directly.
-
Dipolar Polarization: The polar phenylhydrazine and acid catalyst align with the oscillating electric field, generating internal heat instantly.
-
Selective Heating: The transition state for the [3,3]-sigmatropic rearrangement is highly polar.[1] Microwave energy stabilizes this transition state, significantly lowering the activation energy (
) and accelerating the rate-determining step.
Mechanistic Pathway Diagram
The following diagram illustrates the transformation from hydrazone formation to the final elimination of ammonia.[2]
Figure 1: Microwave-accelerated Fischer Indole mechanism highlighting the rate-limiting sigmatropic shift.[1][2]
Critical Process Parameters (CPP)
| Parameter | Traditional Thermal | Microwave-Assisted | Rationale |
| Catalyst | ZnCl₂ or H₂SO₄ | p-TSA (10-15 mol%) | p-TSA is less corrosive, easier to handle, and highly responsive to MW heating.[1] |
| Solvent | Toluene/Acetic Acid | Solvent-Free or EtOH | Solvent-free conditions maximize molecular collisions; Ethanol is a green alternative if solubility is an issue.[1] |
| Temperature | Reflux (110°C+) | 80–100°C | Precise internal temperature control prevents tar formation (polymerization). |
| Time | 3–12 Hours | 5–15 Minutes | Rapid kinetics prevent degradation of the sensitive hydrazine starting material.[1] |
| Atmosphere | Nitrogen (Recommended) | Open/Vented | Ammonia gas is generated; the system must allow safe venting. |
Optimized Experimental Protocol
Objective: Synthesis of this compound via Solvent-Free Microwave Irradiation.
Reagents & Equipment
-
Reactants: Phenylhydrazine (Caution: Toxic/Sensitizer), 3-Methyl-2-butanone.[1]
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA[1][3]·H₂O).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic microwaves are unsafe for chemical synthesis due to uneven heating.
Step-by-Step Workflow
-
Preparation:
-
In a 10 mL microwave-safe vial, charge Phenylhydrazine (10 mmol, 1.08 g) .
-
Add 3-Methyl-2-butanone (12 mmol, 1.03 g) slowly. Exotherm warning: Hydrazone formation is exothermic.
-
Add p-TSA (1.0 mmol, 190 mg) .
-
Add a magnetic stir bar and cap the vial (ensure the cap allows pressure relief or use a dynamic pressure control system).
-
-
Irradiation:
-
Workup:
-
Cool the vessel to <50°C using compressed air (built-in feature of most reactors).
-
Basify the mixture with 10% NaOH (10 mL) to neutralize the catalyst and solubilize byproducts.
-
Extract with Ethyl Acetate (3 x 10 mL) .
-
Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often >90% pure.
-
For analytical purity, perform vacuum distillation (bp ~108°C at 15 mmHg) or column chromatography (Hexane:EtOAc 9:1).
-
Workflow Diagram
Figure 2: Optimized solvent-free microwave synthesis workflow.
Data Analysis & Quality Control
To ensure the protocol was successful, verify the product using the following markers.
Yield Comparison
| Method | Catalyst | Time | Yield (%) |
| Conventional Reflux | ZnCl₂ / AcOH | 5 Hours | 76% |
| Conventional Reflux | p-TSA | 3 Hours | 82% |
| Microwave (This Protocol) | p-TSA | 10 Mins | 91–94% |
NMR Validation (Self-Validating System)
The structure of this compound is unique due to the gem-dimethyl group at the C3 position.[1]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.30 ppm (s, 6H): Distinct singlet for the gem-dimethyl group (C3). If this is split or shifted, rearrangement failed.[1]
-
δ 2.25 ppm (s, 3H): Singlet for the C2-methyl group (Imine methyl).
-
δ 6.8–7.5 ppm (m, 4H): Aromatic protons.
-
-
¹³C NMR: Look for the quaternary carbon at C3 (~54 ppm) and the imine carbon (C=N) at ~188 ppm.
Troubleshooting Guide
-
Low Yield / Tarring: Temperature was likely too high (>140°C). The Fischer synthesis is sensitive to thermal runaway.[1] Reduce MW power or set a stricter temp limit.
-
Starting Material Remains: Incomplete hydrazone formation.[1] Ensure the initial mixing step is thorough before irradiation.[1]
-
Pressure Spikes: Rapid ammonia evolution.[1] Ensure the vessel headspace is sufficient (do not fill >50% volume).
References
-
Microwave-Assisted Synthesis of Indoles (Review)
-
One-Pot Synthesis of Indoles under Microwave Irradi
-
Solvent-Free Synthesis of Indoles
-
Synthesis of 2,3,3-Trimethylindolenine (P
- Source: PrepChem / US P
- Significance: Provides the stoichiometric baseline for the 2,3,3-trimethyl deriv
-
URL:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. tandf.figshare.com [tandf.figshare.com]
solubility and stability of 2,3,3-Trimethylindoline
An In-Depth Technical Guide to the Solubility and Stability of 2,3,3-Trimethylindoline
Introduction
This compound, also known as 2,3,3-Trimethyl-3H-indole, is a heterocyclic aromatic organic compound that serves as a cornerstone intermediate in the synthesis of a diverse array of functional molecules.[1] Its unique structural framework is pivotal in the production of cyanine dyes, which are indispensable as fluorescent labels and imaging agents in biomedical research and diagnostics.[2] Furthermore, its derivatives are integral to the development of photosensitive materials and are explored as scaffolds in medicinal chemistry.[3]
For researchers, process chemists, and drug development professionals, a comprehensive understanding of the physicochemical properties of this compound is not merely academic; it is a practical necessity. The solubility profile dictates solvent selection for synthesis, purification, and formulation, while its stability profile informs reaction conditions, storage protocols, and the potential impurity profile of downstream products. This guide provides a detailed examination of the solubility and chemical stability of this compound, offering both foundational knowledge and field-proven experimental protocols to empower scientists in its effective application.
Section 1: Core Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. This compound is a colorless to pale yellow or red-brown liquid under ambient conditions, a physical state attributable to its relatively low melting point.[1][4] Its key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1640-39-7 | [5] |
| Molecular Formula | C₁₁H₁₃N | [5] |
| Molecular Weight | 159.23 g/mol | [6] |
| Appearance | Clear yellow to red-brown liquid | [4] |
| Melting Point | 6-8 °C | [4] |
| Boiling Point | 228-229 °C (at 744 mmHg) | [4] |
| Density | 0.992 g/mL at 25 °C | [2][6] |
| Refractive Index (n²⁰/D) | 1.549 | [4] |
| pKa (Predicted) | 6.33 ± 0.40 | [4] |
Section 2: Solubility Profile
Guiding Principles of Solubility
The solubility of this compound is primarily dictated by its molecular structure: a fused aromatic ring system with three methyl groups. This configuration renders the molecule predominantly non-polar.[7] Consequently, its solubility behavior adheres to the principle of "like dissolves like," exhibiting high affinity for non-polar organic solvents and poor affinity for polar solvents, particularly water.[1][7]
Qualitative Solubility Summary
Literature and supplier data consistently report the solubility characteristics of this compound in common laboratory solvents. This information is crucial for selecting appropriate solvent systems for reactions, extractions, and chromatographic analysis.
| Solvent | Polarity | Solubility Description | Source(s) |
| Water | Polar (Protic) | Insoluble | [1] |
| Chloroform (CHCl₃) | Non-polar | Soluble | [4] |
| Toluene | Non-polar | Soluble | [4] |
| Dichlorobenzene | Non-polar | Soluble | [4] |
| Hexane | Non-polar | Expected to be soluble | [7] |
| Ethanol | Polar (Protic) | Soluble (based on use as a reaction solvent) | [8] |
| Acetonitrile (MeCN) | Polar (Aprotic) | Soluble (based on use as a reaction solvent) | [8] |
Protocol for Quantitative Solubility Determination (Thermodynamic Equilibrium Method)
Causality of Experimental Choice: To move beyond qualitative descriptions, a quantitative assessment of solubility is essential for applications like formulation development or process modeling. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the system reaches a true equilibrium between the dissolved and undissolved solute, providing a definitive solubility value at a given temperature.
Detailed Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of a selected solvent (e.g., acetonitrile, ethanol, toluene). The excess solid (or undissolved liquid phase) is critical to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-course experiment is recommended to determine the minimum time to reach a plateau in concentration.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to permit the undissolved material to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.45 µm filter (e.g., PTFE) to remove any suspended microparticles. This step is crucial to prevent artificially high results.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC-UV or GC-FID, against a calibration curve prepared from a known stock solution of this compound.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Section 3: Chemical Stability and Degradation Analysis
General Handling and Storage Recommendations
Proper storage is paramount to maintaining the integrity of this compound. Commercial suppliers recommend storing the material at room temperature in a dry, well-sealed container, protected from light and moisture.[2] Under these conditions, the compound is reported to be stable for at least two years.[2] It is incompatible with strong oxidizing agents, which can lead to rapid and exothermic decomposition.[9]
Forced Degradation: A Mechanistic Rationale
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, designed to identify likely degradation products and establish degradation pathways.[10] This knowledge is critical for developing stability-indicating analytical methods and for understanding how the molecule might behave under manufacturing or long-term storage stresses.[11] While this compound is an intermediate, its degradants could potentially be carried over into a final active pharmaceutical ingredient (API), making this analysis essential for process control and impurity management. The goal is to induce a target degradation of 5-20%, which is sufficient to produce and identify degradation products without completely consuming the parent molecule.[12]
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be predicted under stress conditions. The indolenine moiety contains a cyclic imine (a C=N double bond within the heterocyclic ring), which is the most probable site of hydrolytic instability.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the nitrogen atom of the imine can be protonated, making the C=N carbon atom highly electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a carbinolamine intermediate, which subsequently collapses, cleaving the C-N bond and opening the heterocyclic ring to form 2-(phenylamino)isovalerophenone (or a related amino ketone).
-
Oxidative Degradation: Potential sites for oxidation include the electron-rich aromatic ring, which could undergo hydroxylation, or the allylic C-2 methyl group, which could be oxidized to a hydroxymethyl or carboxyl group. Strong oxidation could also lead to the formation of N-oxides.
-
Photolytic Degradation: While some indole structures are robust, the absorption of UV light can promote radical reactions or rearrangements, particularly in solution.[8]
Predicted Degradation Pathways of this compound
Caption: Predicted degradation under hydrolytic and oxidative stress.
Protocol for a Comprehensive Forced Degradation Study
Trustworthiness Through Self-Validation: This protocol is designed as a self-validating system. Each stress condition is run alongside a control sample (stored at ambient temperature in the dark) to differentiate stress-induced degradation from inherent instability. A time-course design allows for the determination of degradation kinetics.
Detailed Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Place samples in a controlled temperature bath at 60 °C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to halt the reaction.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Use the same temperature and time points as the acid hydrolysis study. Neutralize aliquots with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the samples at room temperature, protected from light. Withdraw aliquots at the specified time points. The reaction is typically quenched by dilution.
-
Thermal Degradation (Dry Heat): Place a known quantity of solid this compound in a vial in a calibrated oven at 80 °C. At each time point, remove a vial, allow it to cool, and dissolve the contents in the initial solvent to the target concentration.
-
Thermal Degradation (Solution): Place vials of the stock solution in a calibrated oven at 80 °C and sample at the specified time points.
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[13] A parallel sample wrapped in aluminum foil serves as the dark control.
-
-
Sample Analysis: Analyze all samples (stressed, controls, and t=0) using a suitable stability-indicating method (see Section 4).
-
Data Evaluation: Calculate the percentage of degradation for each condition. For samples showing significant degradation, use a mass spectrometer-coupled chromatograph (LC-MS or GC-MS) to identify the mass of the degradation products and propose their structures.
Section 4: Analytical Strategy for Stability Assessment
The Principle of a Stability-Indicating Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active compound while simultaneously detecting and separating any degradation products.[14] The key attribute of a SIM is specificity: the ability to produce a response only for the analyte of interest, without interference from impurities, degradants, or other matrix components. Reverse-phase high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is the workhorse technique for this purpose.[14][15]
Protocol for Developing a Stability-Indicating HPLC-UV Method
Expertise in Method Development: The choice of starting conditions is based on the physicochemical properties of this compound (a non-polar, basic compound) and established chromatographic principles for similar indole derivatives.[15][16] A gradient elution is chosen to ensure that both the parent compound and potentially more polar degradation products are eluted with good peak shape in a reasonable runtime.
Detailed Step-by-Step Methodology:
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: An acidic aqueous buffer to ensure consistent protonation of the analyte and suppress silanol interactions. A good starting point is 20 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Initial Conditions: 90% A / 10% B.
-
Gradient: Linearly increase to 90% B over 20 minutes.
-
Hold: Hold at 90% B for 5 minutes to elute any highly retained compounds.
-
Re-equilibration: Return to initial conditions and hold for 5 minutes before the next injection.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the entire UV spectrum. Select a primary quantification wavelength where the parent compound has significant absorbance (e.g., ~230 nm or ~280 nm) while also monitoring for the appearance of new peaks at other wavelengths.
-
Method Optimization: Inject the stressed samples from the forced degradation study. The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradation product peaks. Adjust the gradient slope, buffer pH, or organic modifier (e.g., switch to methanol) as needed to improve separation.
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity (using stressed samples), linearity, range, accuracy, precision, and robustness.
Workflow for Stability-Indicating Method Development
Caption: Workflow for HPLC method development and validation.
Conclusion
This compound is a versatile chemical intermediate whose effective use hinges on a thorough understanding of its solubility and stability. It is a non-polar molecule, readily soluble in common organic solvents like toluene and chloroform but insoluble in water. While stable under recommended storage conditions, its indolenine core presents a predictable liability to acid-catalyzed hydrolytic ring-opening. A systematic approach using forced degradation studies is essential to map its full stability profile and identify potential degradants. The development of a robust, stability-indicating HPLC method is the critical tool that underpins this analysis, ensuring that the purity of this key starting material can be controlled and monitored throughout the chemical development lifecycle. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to confidently handle, analyze, and utilize this compound in their synthetic endeavors.
References
-
Solubility of Things. (n.d.). 1,3,3-trimethyl-2-methyleneindoline. Retrieved from [Link]
- Google Patents. (1980). US4211704A - Method for producing 2,3,3-trimethylindolenine.
- Google Patents. (1972). US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines.
-
The Royal Society of Chemistry. (2017). Supporting Information Materials 2,3,3-trimethyl-3H-indole.... Retrieved from [Link]
-
PubChem. (n.d.). 3H-Indole, 2,3,3-trimethyl-. Retrieved from [Link]
-
PubMed. (2023). Discovery of indole derivatives as STING degraders. Retrieved from [Link]
-
ACS Omega. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]
-
ResearchGate. (2016). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Retrieved from [Link]
-
ResearchGate. (2021). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
-
PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]
-
Oxford Academic. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Chromatography Online. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2023). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]
- Google Patents. (1975). DE2514759B2 - Process for the preparation of 233-trimethylindolenine.
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
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- 4. 2,3,3-Trimethylindolenine | 1640-39-7 [chemicalbook.com]
- 5. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]
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safety and handling precautions for 2,3,3-Trimethylindoline
Executive Summary
2,3,3-Trimethylindoline (TMI) (CAS: 1640-39-7) is a critical heterocyclic scaffold used extensively in the synthesis of polymethine cyanine dyes (e.g., Cy3, Cy5, Indocyanine Green) and photochromic materials.[1][2][3][4] While often viewed as a standard organic building block, its specific reactivity at the C2-methyl position and its physicochemical profile present unique handling challenges.
This guide moves beyond generic safety advice to address the specific risks associated with TMI: its combustibility near process temperatures, its susceptibility to oxidative degradation, and its potential for respiratory sensitization.
Part 1: Physicochemical & Hazard Profile
Know Your Enemy: The specific properties that dictate safety protocols.
Identity & Properties
| Property | Value | Operational Implication |
| CAS Number | 1640-39-7 | Universal identifier for SDS verification. |
| Physical State | Liquid (at >20°C) | Viscous liquid; risk of splash and aerosol generation. |
| Boiling Point | 228–229 °C | High boiler; difficult to remove by rotary evaporation without high vacuum. |
| Flash Point | ~93–96 °C (Closed Cup) | CRITICAL: Class IIIB Combustible. Many quaternization reactions occur at 80–120°C, placing the liquid at or near its flash point during synthesis. |
| Density | 0.992 g/mL | Immiscible with water; floats on surface (complicating fire suppression). |
| Reactivity | C2-Methyl Activation | Susceptible to oxidation; requires inert atmosphere storage. |
GHS Hazard Matrix
Signal Word: WARNING
| Hazard Class | Code | Description | Mechanism of Action |
| Acute Toxicity | H302 | Harmful if swallowed | Systemic absorption; indolenine cores can interfere with enzymatic pathways. |
| Skin Irritation | H315 | Causes skin irritation | Lipophilic nature allows penetration of dermal barriers, causing localized dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation | Vapors and liquid are lachrymators; direct contact causes severe conjunctivitis. |
| STOT-SE | H335 | Respiratory irritation | Inhalation of hot vapors triggers mucosal inflammation in the upper respiratory tract. |
| Environmental | WGK 1 | Slightly hazardous to water | Do not allow entry into drains; toxic to aquatic organisms in high concentrations. |
Part 2: Strategic Engineering Controls
Engineering controls are the first line of defense. PPE is the last.
The "Flash Point" Paradox
Many protocols for synthesizing cyanine dyes require heating TMI with alkyl halides (e.g., ethyl iodide) in solvents like acetonitrile or o-dichlorobenzene at reflux.
-
Risk: The reaction temperature often exceeds the flash point (93°C) of the neat starting material.
-
Control: All heating must occur under a reflux condenser with a constant flow of inert gas (Nitrogen/Argon). This prevents the formation of an ignitable vapor-air mixture directly above the liquid surface.
Inert Atmosphere Storage
TMI is an indolenine, meaning it possesses an imine-like double bond at the C2-N position.
-
Degradation Pathway: Exposure to atmospheric oxygen and moisture can lead to the formation of the corresponding oxindole (2,3,3-trimethyl-2-oxindole) or oxidative polymerization.
-
Protocol: Store under Argon or Nitrogen. If the liquid turns from pale yellow/red to dark brown/black, purity has been compromised, potentially altering reaction stoichiometry and safety profiles (e.g., exotherms from side reactions).
Part 3: Personal Protective Equipment (PPE) Matrix
| Body Area | Standard PPE | High-Risk PPE (Heating/Spills) | Rationale |
| Hand | Nitrile Gloves (0.11 mm) | Double Gloving or Barrier Laminate (Silver Shield) | Standard nitrile provides splash protection but TMI is lipophilic and may permeate thin nitrile upon prolonged contact. |
| Eye | Safety Glasses w/ Side Shields | Chemical Goggles | Liquid splash risk is high during transfer. Vapors at high temp are severe irritants; glasses do not seal eyes from vapor. |
| Respiratory | Fume Hood (Face Velocity >0.5 m/s) | Half-mask w/ ABEK Filter | Required only if working outside a hood (not recommended) or cleaning large spills. |
| Body | Lab Coat (Cotton/Poly) | Chemical Resistant Apron | TMI stains skin and clothing aggressively; difficult to remove. |
Part 4: Operational Protocol – Safe Synthesis
Scenario: Quaternization of TMI (Synthesis of Indolium Salt).
Workflow Logic (Graphviz)
Caption: Safe synthesis workflow for TMI quaternization, emphasizing inert gas and thermal control.
Step-by-Step Methodology
-
Preparation: Ensure all glassware is oven-dried. TMI is moisture-sensitive; water interferes with the alkylation efficiency.
-
Charging: In a fume hood, charge the reaction vessel with TMI.
-
Safety Check: If TMI is stored in the fridge/freezer (common for stability), allow it to warm to room temperature inside a desiccator before opening to prevent water condensation.
-
-
Solvent & Reagent: Add the solvent (e.g., Acetonitrile) and the alkylating agent (e.g., Iodomethane, Ethyl Iodide).
-
Thermal Control: Attach a reflux condenser connected to a chilled water supply.
-
Critical: Purge the system with Nitrogen for 5-10 minutes before heating.
-
Heating: Use an oil bath or heating block. Do not use a heat gun or open flame, as vapors may escape joints and ignite (Flash point ~93°C).
-
-
Workup: Allow the mixture to cool to room temperature under nitrogen. Open the vessel only when cool to minimize vapor exposure. Precipitate the product (usually a salt) using cold diethyl ether or ethyl acetate.
Part 5: Emergency Response & Waste Management
Fire Fighting Measures
TMI is a Class IIIB Combustible Liquid .
-
Suitable Media: Carbon Dioxide (CO2), Dry Chemical, Chemical Foam.[5]
-
Unsuitable Media: Water Jet. Because TMI is less dense than water (0.992 g/mL) and immiscible, a water jet will cause the burning liquid to float and spread.
-
Specific Hazard: Combustion produces toxic Nitrogen Oxides (NOx). Firefighters must wear SCBA.
Spill Cleanup Logic (Graphviz)
Caption: Decision tree for TMI spill response. Large spills outside containment require evacuation.
Waste Disposal[7]
-
Classification: Halogen-free organic solvent waste (unless mixed with alkyl halides like iodides, then Halogenated).
-
Ecological Note: TMI is WGK 1 (Slightly hazardous to water). Under no circumstances should it be poured down the drain.
-
Deactivation: There is no specific "neutralization" for TMI. It must be incinerated via a licensed chemical waste contractor.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,3,3-Trimethylindolenine. Retrieved from
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 2,3,3-Trimethylindolenine. Retrieved from
-
PubChem. (2024). Compound Summary: 2,3,3-Trimethyl-3H-indole.[1][3][5][6][7] National Center for Biotechnology Information. Retrieved from
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: Indolenine Derivatives. Retrieved from
Sources
- 1. 2,3,3-Trimethylindolenine | 1640-39-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. WO2004039894A2 - Chiral indole intermediates and their fluorescent cyanine dyes containing functional groups - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 2,3,3-三甲基假吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
The Architectonics of a Key Heterocycle: An In-Depth Technical Guide to the History and Synthesis of 2,3,3-Trimethylindoline
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive technical overview of the synthesis of 2,3,3-trimethylindoline, a pivotal intermediate in the development of functional dyes and a recurring motif in medicinal chemistry. We will delve into the historical lineage of its synthesis, dissect the mechanistic underpinnings of the primary synthetic routes, and provide actionable experimental protocols.
Foreword: The Strategic Importance of the Indoline Core
The indoline scaffold, a saturated derivative of indole, is a privileged structure in drug discovery.[1] Its three-dimensional geometry allows for precise interactions with biological targets, while the aromatic portion offers a platform for diverse functionalization. This compound, in particular, serves as a crucial building block for a multitude of applications, ranging from the synthesis of cyanine dyes for bio-imaging to its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][3] Its unique substitution pattern locks the C2 and C3 positions, providing steric hindrance that can be exploited to fine-tune molecular properties.
I. A Journey Through Time: The Historical Development of Indoline Synthesis
The story of this compound's synthesis is intrinsically linked to the broader history of indole chemistry. The late 19th and early 20th centuries saw the emergence of foundational methods for constructing the indole core, which laid the groundwork for later modifications to produce indolines.
The Genesis: Fischer Indole Synthesis (1883)
The most significant historical precursor to the synthesis of this compound is the Fischer indole synthesis , discovered by Emil Fischer in 1883.[4] This elegant and versatile reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.[4][5] The Fischer indole synthesis remains the cornerstone for the industrial production of many indole derivatives.
Early Syntheses of this compound
The direct application of the Fischer indole synthesis to produce this compound was explored in the 20th century. An early method described by Plancher involved the cyclization of methyl-isopropyl-ketone-phenylhydrazone using zinc chloride in absolute alcohol.[6] However, this method suffered from drawbacks in a commercial setting, including difficulties in separating the zinc salt and poor yields.[6]
A significant advancement came in 1968 when Hugo Illy and Lance Harmon Funderburk developed a more efficient process. Their patent described the use of strong mineral acids, such as sulfuric acid, to catalyze the cyclization of methyl-isopropyl-ketone-phenylhydrazone, leading to higher yields and a more scalable process.[6]
In 1985, Zhongjie Li further refined the process by employing a two-step, one-pot synthesis. This method involved the initial formation of the phenylhydrazone from phenylhydrazine and 3-methyl-2-butanone, followed by cyclization using acetic acid as the catalyst.[2]
II. The Core Synthesis: Mechanistic Dissection of the Fischer Indole Route to this compound
The synthesis of this compound via the Fischer indole synthesis is a classic example of a pericyclic reaction coupled with acid catalysis. The mechanism proceeds through several key stages:
-
Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of phenylhydrazine with 3-methyl-2-butanone to form the corresponding phenylhydrazone.
-
Tautomerization to Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to the more reactive ene-hydrazine intermediate.
-
[7][7]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The ene-hydrazine undergoes a[7][7]-sigmatropic rearrangement, also known as a Cope rearrangement, to form a di-imine intermediate. This concerted reaction is facilitated by the acidic conditions.
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular nucleophilic attack of the amino group onto the imine carbon leads to the formation of a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia, driven by the formation of the stable aromatic indolenine ring, yields the final product, 2,3,3-trimethylindolenine (a tautomer of this compound). The indolenine can then be reduced to the corresponding indoline if desired.
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Methodological & Application
Application Note: Advanced Synthesis Protocols for Cyanine Dyes from 2,3,3-Trimethylindoline
[1]
Abstract & Strategic Overview
Cyanine dyes (Cy3, Cy5, Cy7) are the workhorses of fluorescence imaging, renowned for their high extinction coefficients and tunable emission spectra.[1] While commercially available as NHS-esters or phosphoramidites, the de novo synthesis of these fluorophores from the core precursor 2,3,3-Trimethylindoline provides researchers with the flexibility to install custom linkers, modify solubility profiles, and significantly reduce costs during scale-up.[1]
This guide details the modular synthesis of symmetric cyanine dyes. The workflow is bifurcated into two critical phases:
-
Activation: Quaternization of the indolenine nitrogen to form a reactive indolium salt.
-
Condensation: Polymethine chain assembly using specific bridging reagents to determine spectral properties (Trimethine/Cy3, Pentamethine/Cy5, Heptamethine/Cy7).[1]
Reaction Mechanism & Logic
The synthesis relies on the reactivity of the C-2 methyl group on the indolium ring. Upon quaternization, the C-2 methyl protons become acidic.[1] Under basic conditions (pyridine or acetate), deprotonation generates a nucleophilic enamine (Fischer base) that attacks the electrophilic polymethine linker (orthoester or Schiff base).[1]
General Synthesis Workflow
Figure 1: Modular synthesis pathway. The indolium salt serves as the common intermediate for all dye classes.
Materials & Equipment
| Category | Reagents/Equipment | Specification |
| Precursors | This compound | >98% purity |
| Alkylating Agents | Iodoethane, 1-Bromopropane, or 6-Bromohexanoic acid | For solubility/linker modification |
| Linkers | Triethyl orthoformate (Cy3) | Anhydrous |
| Malonaldehyde dianil HCl (Cy5) | Technical grade | |
| Glutaconaldehyde dianil HCl (Cy7) | Technical grade | |
| Solvents | Acetonitrile (ACN), Acetic Anhydride ( | Anhydrous preferred |
| Hardware | Reflux condenser, Oil bath, Rotary evaporator | Standard organic synthesis setup |
Experimental Protocols
Phase 1: Synthesis of the Indolium Salt (Activation)
Rationale: The neutral indolenine is unreactive toward condensation. Alkylation at the nitrogen creates a permanent positive charge, increasing the acidity of the C-2 methyl group.
Protocol:
-
Stoichiometry: Mix This compound (1 equiv.) and Alkyl Iodide (e.g., Iodoethane, 1.5 equiv.) in a round-bottom flask.
-
Solvent: Add Acetonitrile (3 mL per mmol of indolenine). Note: ACN is preferred over toluene for polar intermediates.
-
Reaction: Reflux at 85°C for 12–24 hours under inert atmosphere (
or Ar). The solution will typically turn from pale yellow to dark red/violet. -
Workup: Cool to room temperature.
-
Yield: Expect 70–90%. The product (1-ethyl-2,3,3-trimethylindoleninium iodide) is a pinkish-white solid.[1]
Phase 2: Dye Assembly (Condensation)[1]
Choose the specific protocol below based on the desired emission wavelength.
Protocol A: Cy3 Synthesis (Trimethine)
Mechanism:[1][3] Condensation with a C1 fragment (Orthoformate).
-
Mix: Combine Indolium Salt (2 equiv.) and Triethyl Orthoformate (1.5 equiv.) in Pyridine .
-
Reflux: Heat to 110°C for 3–4 hours. The mixture will turn deep red/magenta.
-
Precipitation: Cool to RT and pour slowly into 10 volumes of rapidly stirring Diethyl Ether .
-
Collection: Filter the red solid.
-
Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (DCM:MeOH gradient).
Protocol B: Cy5 Synthesis (Pentamethine)
Mechanism:[1] Condensation with a C3 fragment (Malonaldehyde dianil).
-
Mix: Combine Indolium Salt (2 equiv.) and Malonaldehyde dianil hydrochloride (1 equiv.).
-
Solvent System: Add Acetic Anhydride (solvent) and Sodium Acetate (2 equiv., base catalyst).[1]
-
Reaction: Reflux at 100°C for 30–60 minutes. The color transitions to deep blue.
-
Workup: Cool and precipitate in Diethyl Ether .
-
Purification: The crude blue solid often contains hemicyanine byproducts. Purify via HPLC or recrystallization from Methanol.
Protocol C: Cy7 Synthesis (Heptamethine)
Mechanism: Condensation with a C5 fragment (Glutaconaldehyde dianil).
-
Mix: Combine Indolium Salt (2 equiv.) and Glutaconaldehyde dianil hydrochloride (1 equiv.).
-
Solvent System: Acetic Anhydride (main solvent) with a catalytic amount of Pyridine .
-
Reaction: Heat at 60–80°C for 20–40 minutes. Caution: Cy7 is heat-sensitive; avoid prolonged reflux. The solution becomes dark green (appearing black).
-
Workup: Precipitate in cold Ether/Acetone mix.
-
Storage: Cy7 dyes are prone to oxidation. Store lyophilized powder at -20°C under dark conditions.
Purification & Characterization
HPLC Method (Analytical & Prep)
For drug-conjugation grade purity (>95%), High-Performance Liquid Chromatography is mandatory.[1]
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).[1]
-
Mobile Phase A: Water + 0.1% TFA (or 10mM TEAA for pH sensitive groups).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 min.
Spectral Validation Data
| Dye Variant | Linker Carbon Count | Absorbance Max (nm) | Emission Max (nm) | Appearance |
| Cy3 | 1 (Trimethine) | ~550 | ~570 | Magenta Solid |
| Cy5 | 3 (Pentamethine) | ~650 | ~670 | Blue Solid |
| Cy7 | 5 (Heptamethine) | ~750 | ~780 | Dark Green/Black Solid |
*Values in Methanol. Shifts occur in PBS or water.
Troubleshooting & Optimization
Figure 2: Logic tree for troubleshooting common synthesis failures.
References
-
Kvach, M. V., et al. (2008). "A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules." European Journal of Organic Chemistry. Link[1]
-
Mujumdar, R. B., et al. (1993).[1] "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry. Link[1]
-
Sato, K., et al. (2008).[1] "Synthesis and Properties of Heptamethine Cyanine Dyes." Journal of Heterocyclic Chemistry. Link[1]
-
Lumiprobe Corporation. "Cyanine Dye Synthesis Protocols." General Chemistry Notes. Link
Application Notes and Protocols: DNA and Oligonucleotide Labeling with Custom Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Cyanine Dyes in Nucleic Acid Labeling
Cyanine dyes are a versatile class of synthetic fluorescent molecules widely employed in biotechnology and molecular biology for labeling nucleic acids. Their value stems from their bright fluorescence, high extinction coefficients, and the ability to be chemically synthesized with a wide range of spectral properties, covering the visible and near-infrared (NIR) spectrum.[1][2] This tunability allows for multiplexing experiments where multiple targets can be visualized simultaneously.
Commonly known as "Cy" dyes, such as Cy3 and Cy5, these fluorophores are essential tools for a variety of applications, including:
-
Gene Sequencing and PCR: Fluorescently labeled oligonucleotides serve as primers or probes for detecting and quantifying specific DNA or RNA sequences.[][4]
-
Fluorescence In Situ Hybridization (FISH): Labeled probes are used to visualize the location of specific DNA sequences on chromosomes.[4]
-
Microarray Analysis: Cy-dye labeled cDNA is used to probe gene expression levels on a large scale.[5]
-
Förster Resonance Energy Transfer (FRET): Pairs of fluorescent dyes, like Cy3 and Cy5, are used to study molecular interactions and conformational changes.[4][6]
-
In Vivo Imaging: Near-infrared (NIR) emitting cyanine dyes are particularly useful for deep-tissue imaging in living organisms due to reduced background autofluorescence.
This guide provides a comprehensive overview of the chemistry, protocols, and critical considerations for successfully labeling DNA and oligonucleotides with custom cyanine dyes.
Understanding the Labeling Chemistry: A Tale of Two Reactions
The covalent attachment of a cyanine dye to a nucleic acid is typically achieved through post-synthetic conjugation, where a reactive functional group on the dye reacts with a complementary group on a modified oligonucleotide.[][7] The two most common and robust chemistries employed are amine-reactive and thiol-reactive labeling.
Amine-Reactive Labeling: The NHS Ester Reaction
This is the most prevalent method for labeling oligonucleotides. It involves the reaction of an N-hydroxysuccinimidyl (NHS) ester-activated cyanine dye with a primary amine group introduced onto the oligonucleotide.[8][9]
-
The Chemistry: NHS esters react with primary amines (-NH₂) under slightly basic conditions (pH 8.3-9.5) to form a stable, covalent amide bond.[8][9][10][11][12] At lower pH, the amine group is protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis.[9][11]
-
Introducing the Amine: The primary amine is typically incorporated at the 5' or 3' terminus of the oligonucleotide during solid-phase synthesis using a modified phosphoramidite containing a protected amine group. Internal labeling is also possible by substituting a nucleotide with an amino-modified analog, such as 5-(3-aminoallyl)-2'-deoxyuridine.[13]
Oligo_NH2 [label="Amine-Modified\nOligonucleotide", fillcolor="#F1F3F4"]; Cyanine_NHS [label="Cyanine-NHS Ester", fillcolor="#F1F3F4"]; Labeled_Oligo [label="Labeled Oligonucleotide\n(Stable Amide Bond)", fillcolor="#F1F3F4"];
Oligo_NH2 -> Labeled_Oligo [label="pH 8.3 - 9.5\n(Bicarbonate Buffer)", arrowhead=vee]; Cyanine_NHS -> Labeled_Oligo [arrowhead=vee]; }
Amine-Reactive Labeling Workflow.
Thiol-Reactive Labeling: The Maleimide Reaction
This method offers high specificity for labeling oligonucleotides that have been modified to contain a thiol (sulfhydryl) group.
-
The Chemistry: Maleimide-activated cyanine dyes react specifically with thiol groups (-SH) at a near-neutral pH (6.5-7.5) to form a stable thioether bond.[10][14][15][16] This reaction is highly selective for thiols over the more abundant amine groups at this pH range.[15]
-
Introducing the Thiol: Thiol modifiers can be introduced at either the 5' or 3' end of the oligonucleotide during synthesis.
Oligo_SH [label="Thiol-Modified\nOligonucleotide", fillcolor="#F1F3F4"]; Cyanine_Maleimide [label="Cyanine-Maleimide", fillcolor="#F1F3F4"]; Labeled_Oligo [label="Labeled Oligonucleotide\n(Stable Thioether Bond)", fillcolor="#F1F3F4"];
Oligo_SH -> Labeled_Oligo [label="pH 6.5 - 7.5\n(Phosphate or HEPES Buffer)", arrowhead=vee]; Cyanine_Maleimide -> Labeled_Oligo [arrowhead=vee]; }
Thiol-Reactive Labeling Workflow.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Amine-Reactive Labeling of Oligonucleotides with Cyanine-NHS Ester
This protocol describes a general procedure for labeling an amine-modified oligonucleotide with a cyanine dye NHS ester.
Materials:
-
Amine-modified oligonucleotide
-
Cyanine dye N-hydroxysuccinimide (NHS) ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[9][13][17]
-
0.1 M Sodium bicarbonate buffer (pH 9.0), freshly prepared[13][18]
-
Nuclease-free water
-
Purification columns (e.g., size-exclusion or reverse-phase HPLC)
Procedure:
-
Oligonucleotide Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Purification of the Labeled Oligonucleotide:
-
The removal of unreacted free dye is a critical step to ensure a high signal-to-noise ratio in downstream applications.[21]
-
Several methods can be used for purification:
-
Ethanol Precipitation: This is a simple method to remove some of the unreacted dye and salts.[17][22]
-
Size-Exclusion Chromatography: Separates the labeled oligonucleotide from the smaller, unreacted dye molecules.[23]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for obtaining high-purity labeled oligonucleotides.[][7][17][23]
-
pH-Controlled Extraction: This method utilizes a pH shift to preferentially move the unreacted dye into an organic phase (e.g., butanol), leaving the labeled oligonucleotide in the aqueous phase.[21][24]
-
-
Protocol 2: Thiol-Reactive Labeling of Oligonucleotides with Cyanine-Maleimide
This protocol provides a general method for labeling a thiol-modified oligonucleotide with a cyanine dye maleimide.
Materials:
-
Thiol-modified oligonucleotide
-
Cyanine dye maleimide
-
Anhydrous DMSO or DMF
-
10-100 mM Phosphate buffer (e.g., PBS) or HEPES buffer (pH 7.0-7.5), degassed[15]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Nuclease-free water
-
Purification columns
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the thiol-modified oligonucleotide in degassed buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.
-
If the oligonucleotide contains disulfide bonds, they must be reduced to free thiols prior to labeling. This can be achieved by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the cyanine-maleimide in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the cyanine-maleimide stock solution to the oligonucleotide solution to achieve a 10-20 fold molar excess of the dye.
-
Mix thoroughly and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
-
Purification:
-
Purify the labeled oligonucleotide using the methods described in Protocol 1 (ethanol precipitation, size-exclusion chromatography, or HPLC).
-
Characterization of Labeled Oligonucleotides
After purification, it is essential to characterize the labeled oligonucleotide to determine the labeling efficiency and the concentration of both the oligonucleotide and the incorporated dye.
Spectrophotometric Analysis:
The concentration of the oligonucleotide and the dye can be determined by measuring the absorbance at 260 nm (for the nucleic acid) and at the absorption maximum (λmax) of the cyanine dye.
-
Degree of Labeling (DOL): This is the ratio of the number of dye molecules to the number of oligonucleotide molecules. It can be calculated using the following formula:
DOL = (A_dye × ε_oligo) / [(A_260 - (A_dye × CF)) × ε_dye]
Where:
-
A_dye is the absorbance at the dye's λmax
-
ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm
-
A_260 is the absorbance at 260 nm
-
CF is the correction factor (A_260 / A_dye) for the free dye
-
ε_dye is the molar extinction coefficient of the dye at its λmax
-
Table 1: Spectral Properties of Common Cyanine Dyes
| Cyanine Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |
| Cy3 | ~550 | ~570 | ~150,000[5] |
| Cy5 | ~649 | ~670 | ~250,000[5] |
| Cy5.5 | ~673 | ~707 | Varies by manufacturer |
| Cy7 | ~750 | ~773 | Varies by manufacturer |
Data is approximate and can vary slightly depending on the specific dye structure and solvent conditions.
Troubleshooting Common Labeling Problems
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Suboptimal pH of the reaction buffer.[11] - Presence of primary amines in the buffer (for NHS ester reactions).[11] - Hydrolysis of the reactive dye due to moisture. - Insufficient molar excess of the dye. | - Ensure the pH of the buffer is within the optimal range for the specific chemistry.[11] - Use amine-free buffers like phosphate or bicarbonate for NHS ester reactions.[11] - Use anhydrous solvents and handle reactive dyes with care to avoid moisture. - Increase the molar ratio of dye to oligonucleotide. |
| Low or No Fluorescence | - Over-labeling leading to self-quenching.[11] - Photobleaching of the dye. - Environmental effects on the dye's fluorescence.[11] | - Optimize the dye-to-oligonucleotide ratio to avoid excessive labeling. - Protect the labeled product from light. - Consider the local sequence context, as some nucleotides can quench fluorescence.[25] |
| Difficulty in Purification | - Inefficient removal of unreacted dye. | - Use a more robust purification method like HPLC.[7] - For hydrophobic dyes, consider phase extraction methods.[24] |
Conclusion
The ability to label DNA and oligonucleotides with custom cyanine dyes has revolutionized many areas of biological research and diagnostics. By understanding the underlying chemistries of amine- and thiol-reactive labeling, and by following robust protocols for conjugation, purification, and characterization, researchers can generate high-quality fluorescent probes for a wide array of applications. Careful optimization of reaction conditions and thoughtful consideration of potential pitfalls are key to achieving successful and reproducible results.
References
-
Recommended protocols / Click chemistry labeling of oligonucleotides and DNA | Cyan Dye. (URL: [Link])
-
Thermodynamic Characterization of the Association of Cyanine Dyes with DNA. (URL: [Link])
-
General and Facile Purification of Dye-Labeled Oligonucleotides by Ph-Controlled Extraction - Taylor & Francis. (URL: [Link])
-
Synthesis and Characterization of $'-Fluorescent-dye-labeled Oligonucleotides. (URL: [Link])
-
A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides - Taylor & Francis Online. (URL: [Link])
-
Fluorescent Labeled Oligos - Bio-Synthesis. (URL: [Link])
-
Fluorescence intensity of cyanine-labeled single-stranded DNA. (A)... - ResearchGate. (URL: [Link])
-
DNA Labeling Protocol (to be tested). (URL: [Link])
-
Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC. (URL: [Link])
-
Oligonucleotide Labeling Reagents | Stratech. (URL: [Link])
-
Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments. (URL: [Link])
-
Main uses of cyanine dyes | AxisPharm. (URL: [Link])
-
Cyanine Labeling of Oligonucleotides - Glen Research. (URL: [Link])
-
Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA. (URL: [Link])
-
Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. (URL: [Link])
-
Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling - Taylor & Francis. (URL: [Link])
-
Pharmacokinetics on a microscale: visualizing Cy5-labeled oligonucleotide release from poly(n-butylcyanoacrylate) nanocapsules in cells - PMC. (URL: [Link])
-
Problem with oligonucleotides dye-labelling and concentration determination? (URL: [Link])
-
Maleimide labeling of thiolated biomolecules - Bio-Synthesis. (URL: [Link])
-
Protocol for DNA Modification - Center on Probes for Molecular Mechanotechnology. (URL: [Link])
-
Thiol-Reactive Probes - ResearchGate. (URL: [Link])
-
Uptake and Fate of Fluorescently Labeled DNA Nanostructures in Cellular Environments: A Cautionary Tale - PMC. (URL: [Link])
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. stratech.co.uk [stratech.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics on a microscale: visualizing Cy5-labeled oligonucleotide release from poly(n-butylcyanoacrylate) nanocapsules in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotium.com [biotium.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 18. ccr.cancer.gov [ccr.cancer.gov]
- 19. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Protocol for DNA Modification — Center on Probes for Molecular Mechanotechnology [mechanotechnology.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Recommended protocols / Click chemistry labeling of oligonucleotides and DNA | Cyan Dye [cyandye.com]
- 23. genome.cshlp.org [genome.cshlp.org]
- 24. tandfonline.com [tandfonline.com]
- 25. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Photophysical Characterization of 2,3,3-Trimethylindoline-Based Cyanine Dyes
Introduction & Structural Basis
Cyanine dyes derived from the 2,3,3-trimethylindoline (indolenine) scaffold represent the gold standard in fluorescence labeling due to their high molar extinction coefficients (
The core structure consists of two indolenine rings connected by a polymethine bridge. The "gem-dimethyl" group at the 3-position of the indolenine ring is critical: it provides steric bulk that reduces dye aggregation and enhances solubility compared to planar cyanines.
The Vinylene Shift Rule
The length of the polymethine chain (
| Dye Class | Polymethine Chain | Approx.[1][2] | Approx.[3][4] | Visual Color |
| Cy3 | Trimethine ( | 550 | 570 | Red |
| Cy5 | Pentamethine ( | 650 | 670 | Blue |
| Cy7 | Heptamethine ( | 750 | 780 | Green/Invisible |
Critical Photophysical Parameters
Aggregation (H- vs. J-Aggregates)
Cyanine dyes are prone to self-association in aqueous media due to strong Van der Waals and hydrophobic interactions.
-
H-Aggregates (Sandwich): Face-to-face stacking. Results in a hypsochromic (blue) shift in absorption and drastic fluorescence quenching. Undesirable for imaging.
-
J-Aggregates (Head-to-Tail): End-to-end stacking. Results in a bathochromic (red) shift and often enhanced resonance fluorescence. Useful for specific sensing applications.
Cis-Trans Photoisomerization
A unique feature of non-rigidized cyanines is their ability to act as "molecular rotors." Upon excitation, the polymethine chain can twist (photoisomerize), providing a non-radiative decay pathway.
-
Implication: In low-viscosity solvents (e.g., water, methanol), the Quantum Yield (
) is lower. -
Implication: Upon binding to rigid biomolecules (DNA/Antibodies) or in viscous media, rotation is restricted, leading to a significant fluorescence enhancement (Fluorescence Turn-On).
Experimental Protocols
Protocol A: Determination of Molar Extinction Coefficient ( )
Objective: Calculate the efficiency of light absorption at the maximum wavelength (
Reagents:
-
Spectroscopic grade Methanol or Ethanol (preferred for monomeric state).
-
Phosphate Buffered Saline (PBS), pH 7.4 (for bio-relevant measurement).
Workflow:
-
Stock Preparation: Dissolve
1 mg of dry dye in 10 mL of Methanol. Calculate molarity ( ) based on molecular weight. -
Serial Dilution: Prepare 5 dilutions ranging from
to .-
Note: Avoid concentrations
to prevent aggregation artifacts.
-
-
Measurement: Record UV-Vis absorbance (
) from 300 nm to 900 nm in a 1 cm quartz cuvette. -
Data Analysis: Plot Absorbance at
(y-axis) vs. Concentration (M, x-axis). -
Calculation: Perform a linear regression (force intercept to 0). The slope is
(Beer-Lambert Law: ).
Acceptance Criteria:
Protocol B: Relative Fluorescence Quantum Yield ( )
Objective: Measure emission efficiency relative to a known standard.[5]
Standards:
-
For Cy3: Rhodamine 6G (
in EtOH) or Rhodamine 101. -
For Cy5: Sulforhodamine 101 or commercial Cy5 standard (
in PBS). -
For Cy7: Indocyanine Green (ICG) (
in DMSO).
Workflow:
-
Optical Density Matching: Prepare solutions of the Sample and Standard such that their Absorbance at the excitation wavelength is identical and below 0.1 (ideally 0.05) .
-
Critical: High absorbance causes "Inner Filter Effects" (re-absorption of emitted light), artificially lowering the calculated
.
-
-
Acquisition: Record the integrated fluorescence emission spectrum (
) for both sample and standard using the same excitation wavelength and slit widths. -
Calculation: Use the following equation:
Protocol C: Photostability (Bleaching) Assay
Objective: Quantify the dye's resistance to photodegradation over time.
Workflow:
-
Setup: Place a 1
dye solution in a cuvette. -
Irradiation: Expose the sample continuously to a high-intensity LED or Laser source matched to
(approx. 10-50 mW/cm²). -
Monitoring: Measure Absorbance (or Fluorescence intensity) every 5 minutes for 60 minutes.
-
Analysis: Plot
vs. Time (seconds). -
Output: Calculate
(time to 50% signal loss).
Visualizations
Diagram 1: Photophysical Workflow
This diagram illustrates the logical flow from synthesis to application, highlighting the critical QC checkpoints.
Caption: Operational workflow for cyanine dye preparation. Step 3a is the critical "Go/No-Go" decision point based on aggregation state.
Diagram 2: Aggregation States & Spectral Shifts
This diagram visualizes the competing pathways of the dye molecule in solution.
Caption: Impact of environmental factors on the formation of non-fluorescent H-aggregates versus highly fluorescent J-aggregates.
Troubleshooting & Expert Tips
| Observation | Probable Cause | Corrective Action |
| Double peak in Absorbance (Blue shoulder) | H-Aggregation. Common in PBS/Water. | Add 10-20% DMSO or Ethanol. Use sulfonated derivatives (e.g., Sulfo-Cy5). |
| Low Quantum Yield in Buffer | Molecular rotation (Isomerization). | Normal for free dye. QY will increase upon binding to target (rigidification). |
| Non-linear Beer's Law Plot | Aggregation or Detector Saturation. | Dilute sample to Abs < 1.0. Ensure solvent purity.[7] |
| Rapid Photobleaching | Oxidation by Singlet Oxygen (ROS). | Add antifade agents (e.g., Trolox, Ascorbic Acid) to the imaging buffer. |
References
-
Photophysical Properties of Trimethine Cyanine Dyes Source: NIH / PMC URL:[Link]
-
Relative and Absolute Determination of Fluorescence Quantum Yields Source: Springer Nature Protocols / ResearchGate URL:[Link]
-
H- and J-Aggregates: Classification and Supramolecular Tunability Source: UCLA Chemistry / AIP Publishing URL:[Link]
-
Cyanine Dye Purification and Handling Protocols Source: Stanford University / Brown Lab URL:[Link]
-
Relative Quantum Yield Measurement Guide Source: Edinburgh Instruments URL:[Link]
Sources
- 1. Trimethine Cyanine Dyes as NA-Sensitive Probes for Visualization of Cell Compartments in Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iss.com [iss.com]
- 7. d-nb.info [d-nb.info]
using 2,3,3-Trimethylindoline for FRET (Förster Resonance Energy Transfer) pairs
Application Note: Engineering Cyanine-Based FRET Pairs via the 2,3,3-Trimethylindoline Scaffold
Abstract
This guide details the strategic application of This compound as the structural progenitor for synthesizing and optimizing Cyanine-3 (Cy3) and Cyanine-5 (Cy5) Förster Resonance Energy Transfer (FRET) pairs. While this compound is not a fluorophore suitable for FRET in its native state, it serves as the essential "chassis" for engineering polymethine dyes. This note covers the chemical derivatization of the indoline scaffold to ensure water solubility and photostability, the assembly of the FRET pair, and the execution of high-fidelity FRET assays for measuring molecular proximity (1–10 nm).
The Chemistry of the Scaffold: From Indoline to Fluorophore
The utility of this compound lies in its C2-methyl reactivity. To create a functional FRET donor or acceptor, the scaffold must undergo two critical transformations: Quaternization (for solubility) and Polymethine Condensation (for spectral tuning).
Structural Engineering
-
Solubility Tuning: Native this compound is lipophilic. For biological FRET applications, it must be derivatized with sulfonate groups (e.g., using 1,4-butane sultone) to prevent H-aggregation, a phenomenon where dye stacking quenches fluorescence and ruins FRET efficiency.
-
Spectral Tuning: The absorption maxima are dictated by the length of the polymethine chain connecting two indoline units.
-
Cy3 (Donor): Trimethine bridge (
nm). -
Cy5 (Acceptor): Pentamethine bridge (
nm).
-
Reaction Pathway Diagram
The following diagram illustrates the transformation of the raw indoline scaffold into a functional Cy3/Cy5 FRET pair.
Caption: Synthesis pathway converting the indoline scaffold into spectrally distinct FRET probes via chain extension.
Designing the FRET Pair
The Cy3-Cy5 pair derived from this scaffold is the industry standard for single-molecule FRET (smFRET) due to its high extinction coefficients and photostability.
Key FRET Parameters
| Parameter | Cy3 (Donor) | Cy5 (Acceptor) | FRET Pair Properties |
| Excitation Max | 550 nm | 649 nm | Förster Radius ( |
| Emission Max | 570 nm | 670 nm | Useful Range: 30–75 Å |
| Extinction Coeff ( | ~150,000 | ~250,000 | Spectral Overlap ( |
| Quantum Yield ( | ~0.15 (Free), >0.3 (DNA) | ~0.28 | Donor Leakage: <10% into Cy5 channel |
Expert Insight: The quantum yield of Cy3 is environmentally sensitive (rigid environments increase
Experimental Protocols
Protocol A: Synthesis of Soluble Indolium Intermediate
Pre-requisite for both Cy3 and Cy5.
-
Reagents: Mix this compound (1 eq) with 1,4-butane sultone (1.2 eq) in a sealed pressure tube.
-
Reaction: Heat to 120°C for 4–6 hours. The solution will turn viscous/solidify.
-
Purification: Cool to room temperature. Wash the resulting solid precipitate 3x with acetone to remove unreacted indoline.
-
Validation: Verify formation of 1-(4-sulfobutyl)-2,3,3-trimethylindolium via NMR. (Appearance of sulfonate protons).[1]
Protocol B: Bioconjugation (NHS-Ester Activation)
To label biomolecules, the dye must be activated.
-
Carboxylation: Use a carboxy-modified indoline derivative during synthesis (e.g., 1-(2-carboxyethyl)-2,3,3-trimethylindoleninium).
-
Activation: Dissolve the carboxy-dye in dry DMF. Add TSTU (1.2 eq) and DIPEA (2 eq). Stir for 1 hour at RT.
-
Conjugation: Add the activated NHS-ester dye to your protein/DNA (in PBS pH 8.3) at a 5–10 molar excess. Incubate 1 hour.
-
Purification (Critical): Remove free dye using a Sephadex G-25 column or dialysis. Free dye contributes to background noise and false FRET calculations.
Protocol C: FRET Measurement Workflow
This protocol assumes a protein labeled with Cy3 (Donor) and Cy5 (Acceptor).[2][3][4][5]
Caption: Optical path for ratiometric FRET detection. Excitation must target the Donor only.
-
Baseline Correction: Measure the fluorescence of:
-
Donor-only sample (to determine donor leakage into acceptor channel).
-
Acceptor-only sample (to determine direct excitation of acceptor by donor laser).
-
Buffer blank.
-
-
Acquisition: Excite at 540 nm (optimal for Cy3). Record emission spectra from 560 nm to 750 nm.
-
Observation:
-
High FRET: Decrease in 570 nm peak (Donor quench) + Increase in 670 nm peak (Sensitized emission).
-
No FRET: High 570 nm peak + Flat 670 nm baseline.
-
Data Analysis: Calculating Distance
The efficiency of energy transfer (
Step 1: Calculate Efficiency (
- : Intensity of Acceptor (Sensitized Emission).
- : Intensity of Donor.[6]
-
: Correction factor for detection efficiency and quantum yields (
). For Cy3/Cy5 on standard instruments, .
Step 2: Calculate Distance (
- : The Förster radius (54 Å for Cy3-Cy5).[7]
Self-Validation Check:
-
If
, your probes may be aggregated (static quenching) rather than FRETing. Add 0.01% Tween-20 to the buffer. -
If
Å, the result is unreliable as it approaches the limit of detection ( ).
References
-
Mujumdar, R. B., et al. (1993).[8] "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111.[8] Link
- Foundational text on synthesizing water-soluble Cy3/Cy5
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
-
Roy, R., et al. (2008). "A practical guide to single-molecule FRET." Nature Methods, 5, 507–516. Link
- Best practices for Cy3/Cy5 FRET pairs in biological assays.
- Levitus, M., & Ranjit, S. (2011). "Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments." Quarterly Reviews of Biophysics, 44(1), 91-128.
Sources
- 1. rsc.org [rsc.org]
- 2. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio.davidson.edu [bio.davidson.edu]
- 5. howto:calculate_ratiometric_single_pair_fret_distributions [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 6. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Molecule FRET Detection of Sub-Nanometer Distance Changes in the Range below a 3-Nanometer Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanine dye labeling reagents: sulfoindocyanine succinimidyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3,3-Trimethylindoline in the Synthesis of Photosensitizers for Photodynamic Therapy
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of 2,3,3-Trimethylindoline in Next-Generation Photosensitizers
Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic modality for various cancers and non-malignant diseases.[1][2] Its efficacy hinges on the interplay of three essential components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen.[3] Upon activation by light, the PS transfers energy to surrounding oxygen molecules, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized cellular destruction.[4] The quest for ideal photosensitizers is driven by the need for agents with strong absorption in the near-infrared (NIR) region (700-900 nm), allowing for deeper tissue penetration, high singlet oxygen quantum yields (ΦΔ), low dark toxicity, and high tumor selectivity.[5][6]
The this compound scaffold has emerged as a cornerstone in the synthesis of advanced photosensitizers, particularly cyanine and squaraine dyes.[7] This heterocyclic moiety offers a robust and versatile platform for constructing molecules with tunable photophysical properties. The presence of the gem-dimethyl group at the 3-position provides steric hindrance that can prevent intermolecular aggregation, a common cause of fluorescence quenching and reduced PDT efficacy.[8][9] Furthermore, this structural feature enhances the stability of the resulting dyes.[10] This guide provides a comprehensive overview of the synthesis and application of this compound-based photosensitizers for PDT, detailing synthetic protocols, mechanistic insights, and methods for efficacy evaluation.
Section 1: The Synthetic Keystone - Preparation of this compound
The primary and most established method for synthesizing this compound is the Fischer indole synthesis.[2][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine and a ketone, in this case, 3-methyl-2-butanone (methyl isopropyl ketone).[11]
Protocol 1: Fischer Indole Synthesis of this compound (Microwave-Assisted)
This protocol is an efficient, microwave-assisted one-pot synthesis that significantly reduces reaction time compared to conventional heating methods.[7]
Materials:
-
Phenylhydrazine
-
3-Methyl-2-butanone (Methyl isobutyl ketone)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Petroleum ether
-
Microwave reactor
-
Round-bottom flask
-
Rotary evaporator
-
Separatory funnel
-
Flash chromatography system
Procedure:
-
In a suitable open container for microwave synthesis, combine phenylhydrazine (e.g., 34 g), 3-methyl-2-butanone (e.g., 70 g), and glacial acetic acid (e.g., 300 mL).[7]
-
Place the container in the microwave reactor and irradiate at 800W for 20-30 minutes under reflux conditions.[7]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solution using a rotary evaporator to remove the bulk of the acetic acid.[7]
-
Dilute the residue with ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel.
-
Carefully neutralize the mixture with saturated NaHCO₃ solution until the pH is between 7 and 8.[7]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v) as the eluent.[7]
-
Collect the fractions containing the desired product and concentrate to obtain pure this compound as a pale yellow oil.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Dramatically accelerates the reaction rate, reducing the synthesis time from hours or days to minutes.[7]
-
Acetic Acid: Serves as both the solvent and the acid catalyst for the Fischer indole synthesis. Its recyclability in this protocol adds to the green credentials of the method.[7]
-
Neutralization: The use of NaHCO₃ is crucial to quench the acidic catalyst and allow for effective extraction of the product into the organic phase.
Section 2: From Building Block to Photosensitizer: Synthesis of Cyanine Dyes
Cyanine dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine chain. The length of this chain dictates the absorption wavelength, with longer chains resulting in absorption at longer, more tissue-penetrant NIR wavelengths.[12] Symmetrical heptamethine cyanines are particularly relevant for PDT due to their strong absorption in the NIR region.[13]
Protocol 2: Synthesis of a Symmetrical Heptamethine Cyanine Dye
This protocol outlines a general procedure for the synthesis of a symmetrical heptamethine cyanine dye starting from a quaternized this compound derivative.
Step 1: Quaternization of this compound
-
In a reaction vial suitable for microwave synthesis, combine this compound (1 equivalent), an alkylating agent such as 1-iodobutane (4 equivalents), and acetonitrile.[14]
-
Seal the vial and heat in a microwave reactor at 155 °C for 15-30 minutes.[14]
-
After cooling, remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether (3 times) and filter to obtain the quaternized 1-butyl-2,3,3-trimethyl-3H-indolium iodide.[14]
Step 2: Condensation to Form the Heptamethine Cyanine Dye
-
Combine the quaternized indolenium salt (2 equivalents) with a suitable polymethine bridge precursor, such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (1 equivalent), in a mixture of glacial acetic acid and acetic anhydride.[13]
-
Add sodium acetate (2 equivalents) to the mixture.[13]
-
Heat the reaction mixture, for example, in a microwave reactor at 130 °C for 20-30 minutes.[14]
-
After cooling, the crude product can be purified by washing with cooled acetone and ethanol, followed by recrystallization from a suitable solvent like methanol or ethanol.[13]
Causality Behind Experimental Choices:
-
Quaternization: The nitrogen atom of the indoline ring is alkylated to form a quaternary ammonium salt. This step is essential as it activates the methyl group at the 2-position, making it susceptible to condensation with the polymethine bridge precursor.
-
Polymethine Bridge Precursor: The choice of the linker determines the length of the polymethine chain and thus the final absorption wavelength of the dye.
-
Acetic Anhydride and Sodium Acetate: This combination acts as a condensing agent and a base to facilitate the reaction between the quaternized indolenium and the polymethine precursor.
Caption: Synthetic workflow for heptamethine cyanine dyes from this compound.
Section 3: Alternative Architectures - Synthesis of Squaraine Dyes
Squaraine dyes are another class of photosensitizers that can be derived from this compound. They are characterized by a central squaric acid core, which contributes to their sharp and intense absorption bands in the NIR region.[1]
Protocol 3: Synthesis of a Symmetrical Squaraine Dye
This protocol describes a green, microwave-assisted synthesis of a symmetrical squaraine dye.[15]
Materials:
-
1,3,3-Trimethyl-2-methyleneindoline (Fischer's base)
-
Squaric acid
-
Ethyl L-lactate (green solvent)
-
Microwave reactor
Procedure:
-
Combine 1,3,3-trimethyl-2-methyleneindoline (2 equivalents) and squaric acid (1 equivalent) in ethyl L-lactate in a microwave-safe vessel.[15]
-
Irradiate the mixture in a microwave reactor for approximately 4 minutes.[15]
-
After the reaction is complete and the mixture has cooled, the squaraine dye product can be isolated, often through filtration, in high yield and purity.[15]
Causality Behind Experimental Choices:
-
1,3,3-Trimethyl-2-methyleneindoline: This is the reactive enamine form of this compound, which readily undergoes condensation with the electrophilic squaric acid.
-
Squaric Acid: Provides the central chromophoric core of the squaraine dye.
-
Ethyl L-lactate: A biodegradable and low-toxicity solvent, making this a greener synthetic route.
Section 4: Characterization and Evaluation of Photosensitizer Efficacy
Once synthesized, the photosensitizers must be rigorously characterized to determine their suitability for PDT. This involves assessing their photophysical properties and their biological efficacy.
Photophysical Properties
The following table summarizes key photophysical parameters for a representative heptamethine cyanine dye, Indocyanine Green (ICG), which shares the indolenine core.
| Property | Value | Significance in PDT | Reference |
| Absorption Maximum (λmax) | ~780 nm (in plasma) | Falls within the NIR therapeutic window for deep tissue penetration. | [16] |
| Molar Extinction Coefficient (ε) | High (e.g., >100,000 M⁻¹cm⁻¹) | Indicates strong light absorption, a prerequisite for an efficient photosensitizer. | [16] |
| Fluorescence Quantum Yield (Φf) | Low in aqueous media | A low fluorescence yield is often desirable as it implies that more of the absorbed energy can be channeled into the triplet state required for singlet oxygen generation. | [16] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.1-0.15 | A direct measure of the efficiency of ROS production. Higher values are generally better for PDT. | [5][16] |
Protocol 4: Determination of Singlet Oxygen Quantum Yield (Relative Method)
The singlet oxygen quantum yield (ΦΔ) can be determined indirectly by using a chemical trap that reacts with singlet oxygen, leading to a measurable change, such as a decrease in its own absorption. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap.[7]
Materials:
-
Synthesized photosensitizer
-
Reference photosensitizer with a known ΦΔ (e.g., Methylene Blue, ΦΔ = 0.52 in methanol)[17]
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Solvent (e.g., methanol or ethanol)
Procedure:
-
Prepare solutions of the synthesized photosensitizer and the reference photosensitizer with identical optical densities at the irradiation wavelength.
-
To each solution, add a known concentration of DPBF.
-
Irradiate both solutions with the same light source and for the same duration.
-
Monitor the decrease in the absorbance of DPBF at its λmax (around 415 nm) at regular time intervals for both the sample and the reference.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)
where ΦΔ_ref is the singlet oxygen quantum yield of the reference, and k_sample and k_ref are the rate constants of DPBF photobleaching for the sample and the reference, respectively, obtained from the slopes of the plots of ln(A₀/A) versus irradiation time (where A₀ is the initial absorbance of DPBF and A is the absorbance at time t).
Protocol 5: In Vitro Evaluation of Phototoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Synthesized photosensitizer
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Light source for irradiation
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare different concentrations of the photosensitizer in cell culture medium.
-
Replace the medium in the wells with the photosensitizer solutions and incubate for a specific period (e.g., 24 hours) to allow for cellular uptake.
-
Include control groups: cells with no photosensitizer (dark control) and cells with the photosensitizer but kept in the dark (dark toxicity control).
-
After the incubation period, wash the cells with PBS to remove any excess photosensitizer.
-
Add fresh medium to the wells and irradiate the designated plates with a light source at the appropriate wavelength and dose.
-
Following irradiation, incubate the plates for a further period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Section 5: Mechanistic Insights and Structure-Activity Relationships
The effectiveness of a this compound-based photosensitizer is governed by its molecular structure, which dictates its photophysical and biological properties.
Caption: Jablonski diagram illustrating the mechanism of photodynamic therapy.
Key Structure-Activity Relationships:
-
Polymethine Chain Length: Increasing the length of the conjugated polymethine chain in cyanine dyes leads to a bathochromic (red) shift in the absorption maximum, which is desirable for deeper tissue penetration.[12]
-
Halogenation: The introduction of heavy atoms like bromine or iodine into the indoline ring can enhance the rate of intersystem crossing, thereby increasing the singlet oxygen quantum yield and improving PDT efficacy.[5][18]
-
Substituents on the Indoline Nitrogen: The nature of the substituent on the indoline nitrogen can influence the dye's solubility and cellular uptake. For instance, the incorporation of charged or polar groups can improve water solubility, which is often a challenge for these dyes.[18]
-
Meso-Substitution on the Polymethine Chain: Modifications at the central (meso) position of the polymethine chain can be used to fine-tune the photophysical properties and introduce functionalities for conjugation to targeting moieties.[12]
Conclusion and Future Perspectives
This compound is a versatile and indispensable building block in the development of advanced photosensitizers for photodynamic therapy. The synthetic routes to cyanine and squaraine dyes based on this scaffold are well-established and offer a high degree of modularity for tuning their properties. The inherent structural features of the this compound moiety contribute positively to the stability and photophysical performance of the resulting photosensitizers.
Future research in this area will likely focus on the development of third-generation photosensitizers, which involve the conjugation of these potent dyes to tumor-targeting ligands such as antibodies, peptides, or small molecules. This approach aims to enhance the selective accumulation of the photosensitizer in tumor tissue, thereby minimizing damage to surrounding healthy tissues and improving the overall therapeutic outcome. The robust chemistry of this compound-based dyes makes them ideal candidates for such targeted strategies, paving the way for more effective and personalized photodynamic therapies.
References
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- Gaspar, M. M., & Raposo, M. M. M. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. Molecules. 2021;26(11):3357.
- Ogilby, P. R. Singlet Oxygen in Photodynamic Therapy. Photochemistry and Photobiology. 2021;97(3):434-466.
- Avirah, R. R., Jayaram, D. T., Adarsh, N., & Ramaiah, D. Squaraine dyes in PDT: from basic design to in vivo demonstration. Organic & Biomolecular Chemistry. 2012;10(5):911-920.
- Lima, E., Boto, R. E., Ferreira, D., et al. Potential of Cyanine Derived Dyes in Photodynamic Therapy. Pharmaceutics. 2021;13(6):817.
- Al-Jaber, H. I., & Al-Zaydi, K. M. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. 2011;16(10):8594-8605.
- Google Patents. Method for producing 2,3,3-trimethylindolenine. US4211704A.
- Gopika, G., Sreenadh, S., & Ramaiah, D. Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives. Chemical Science. 2024;15(20):7346-7366.
-
The Royal Society of Chemistry. Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5-. Available at: [Link].
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- de Souza, B. S., Rodrigues, M. O., & da Silva, A. B. F. Near-Infrared-Emitting Meso-Substituted Heptamethine Cyanine Dyes: From the Synthesis and Photophysics to Their Use in Bioimaging. Molecules. 2021;26(23):7275.
-
ChemInform. Squaraine Dyes in PDT: From Basic Design to in vivo Demonstration. Available at: [Link].
- Yuan, L., Lin, W., Zheng, K., & He, L. Halogenated cyanine dyes for synergistic photodynamic and photothermal therapy. Dyes and Pigments. 2021;190:109327.
- Peng, X., Yang, J., & Lu, E. Optimized Heptamethine Cyanines for Photodynamic Therapy.
- Wiehe, A., Senge, M. O., & Ryan, A. A. Synthesis and Spectral Properties of gem-Dimethyl Chlorin Photosensitizers. The Journal of Organic Chemistry. 2001;66(18):6135-6144.
- Cosco, E. D., Lim, I., & Sletten, E. M. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region. ChemPhotoChem. 2021;5(8):727-734.
- Mroz, P., Huang, Y. Y., & Hamblin, M. R. Cellular uptake of photosensitizers. Methods in Molecular Biology. 2010;635:41-55.
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- Google Patents. Cyanine dyes and synthesis methods thereof. EP1112254B1.
- Talele, T. T. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. 2018;61(6):2166-2210.
-
ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link].
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- Spring, B. Q., Abu-Yousif, A. O., Palanisami, A., et al. Photosensitizer-thioglycosides enhance photodynamic therapy by augmenting cellular uptake. Photochemical & Photobiological Sciences. 2013;12(5):852-862.
- Castano, A. P., Demidova, T. N., & Hamblin, M. R. Mechanisms in photodynamic therapy: part one—photosensitizers, photochemistry and cellular localization. Photodiagnosis and Photodynamic Therapy. 2004;1(4):279-293.
- Bilici, K., Ozcan, H. E., Cetin, D., et al. Recent Advances in Cyanine-Based Phototherapy Agents. Frontiers in Chemistry. 2021;9:688293.
- Tatarets, A. L., & Terpetschnig, E. A. Development of squaraine dyes for photodynamic therapeutical applications: synthesis and study of electronic factors in the dye. Arkivoc. 2007;2007(8):296-310.
- Chen, C. H., Hsieh, C. C., Tsai, C. H., et al. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Chemical Science. 2023;14(42):11641-11650.
- Spring, B. Q., Abu-Yousif, A. O., Palanisami, A., et al. Photosensitizer-thioglycosides enhance photodynamic therapy by augmenting cellular uptake. Photochemical & Photobiological Sciences. 2013;12(5):852-862.
- Zhang, X., Li, X., Li, W., et al. Synthesis of Near-Infrared-Absorbing Anionic Heptamethine Cyanine Dyes with Trifluoromethyl Groups. Molecules. 2023;28(12):4691.
-
ResearchGate. Recent Advances in Cyanine-Based Phototherapy Agents. Available at: [Link].
- Bonnett, R., & Martínez, G. Photodynamic therapy: from the basics to the current progress of N-heterocyclic-bearing dyes as effective photosensitizers. Molecules. 2021;26(11):3319.
- Al-Zaydi, K. M., & El-Faham, A. A novel fast green method for the preparation of the squaraine dye 3-oxo-4[(1,3,3-trimethyl-3H-indol-1-ium-2-yl)methylene]-2-[(1,3,3-trimethylindolin-2-ylidene)methyl]cyclobut-1-enolate, inner. Green Chemistry Letters and Reviews. 2018;11(3):289-293.
- Nagy, G., Talian, S., Kovacs, L., et al. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. Organic & Biomolecular Chemistry. 2023;21(42):8539-8548.
-
PhotochemCAD. Indocyanine Green. Available at: [Link].
-
ResearchGate. The squaraine derivatives as potential photosensitizers in photodynamic therapy of cancer. Available at: [Link].
-
ResearchGate. Optical properties of indocyanine green under ultrasound treatment. Available at: [Link].
-
ResearchGate. Indoline-based dyes with antenna groups for dye-sensitized solar cells. Available at: [Link].
- Gaspar, M. M., & Raposo, M. M. M. 'Lights, squaraines, action!' - the role of squaraine dyes in photodynamic therapy. Future Medicinal Chemistry. 2022;14(17):1265-1282.
-
ResearchGate. Jablonski's energy level diagram for photodynamic therapy. Available at: [Link].
- Chen, C. Y., Wang, Y. T., & Chen, C. T. Tumor-Targeted Squaraine Dye for Near-Infrared Fluorescence-Guided Photodynamic Therapy. International Journal of Molecular Sciences. 2020;21(23):9292.
-
ResearchGate. Modified Jablonski diagram of the photosensitization process and... Available at: [Link].
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Application Note: Development of Activatable NIR Hemicyanine Probes using 2,3,3-Trimethylindoline
Executive Summary
This guide details the engineering of activatable Near-Infrared (NIR) fluorescent probes utilizing 2,3,3-Trimethylindoline (also known as 2,3,3-Trimethyl-3H-indole) as the primary scaffold. While symmetric cyanine dyes (Cy3, Cy5, Cy7) are standard for static labeling, hemicyanine derivatives offer superior versatility for designing "turn-on" probes. Their fluorescence is governed by Intramolecular Charge Transfer (ICT), which can be modulated by specific chemical triggers (e.g., ROS, enzymes, pH).[1]
This document provides a validated workflow for synthesizing the water-soluble indolium intermediate, condensing it into a hemicyanine scaffold, and validating its activation mechanism.
Design Logic: The Anatomy of an Activatable Probe
The hemicyanine fluorophore operates on a Donor-π-Acceptor (D-π-A) architecture.[1][2] The this compound moiety acts as the electron Acceptor , while a functionalized aromatic system acts as the Donor .
The "Switch" Mechanism (ICT Modulation)
-
State A (OFF/Blue-shifted): The trigger group (e.g., a boronate ester) masks the electron donor. The D-π-A strength is weak, resulting in low fluorescence or hypsochromic (blue) emission.
-
State B (ON/Red-shifted): The target analyte cleaves the trigger group, releasing a strong electron donor (e.g., phenolate or amine). This restores the strong ICT, resulting in a bathochromic (red) shift and significant fluorescence enhancement.
Visualization of the Mechanism
Caption: The activation logic of hemicyanine probes. Cleavage of the masking group restores electron flow from Donor to Acceptor.
Experimental Protocols
Phase 1: Synthesis of the Hydrophilic Indolium Intermediate
Rationale: this compound is lipophilic. To ensure the final probe is water-soluble and biocompatible, we must quaternize the nitrogen with a sulfonate group rather than a simple methyl group.
Reagents:
-
1,3-Propanesultone (Alkylation Agent)
-
Toluene (Solvent)
Protocol:
-
Setup: In a dried 50 mL round-bottom flask, dissolve This compound (1.6 g, 10 mmol) in anhydrous toluene (10 mL).
-
Addition: Add 1,3-Propanesultone (1.22 g, 10 mmol) dropwise under stirring.
-
Reaction: Reflux the mixture at 110°C for 12 hours under an inert atmosphere (N₂ or Ar).
-
Checkpoint: The solution should turn from clear/yellowish to a suspension as the pink/purple solid product precipitates.
-
-
Purification: Cool to room temperature. Filter the precipitate. Wash the solid 3x with cold diethyl ether to remove unreacted starting material.
-
Drying: Dry under vacuum to obtain 1-(3-sulfonatopropyl)-2,3,3-trimethylindoleninium (Pink solid).
Phase 2: Synthesis of the Activatable Hemicyanine Probe
Rationale: We will synthesize a model H₂O₂-activatable probe by condensing the indolium salt with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . The boronate ester cages the fluorescence.
Reagents:
-
Indolium Intermediate (from Phase 1)
-
4-Boronobenzaldehyde pinacol ester (The "Trigger" moiety)
-
Piperidine (Catalyst)
-
Ethanol (Solvent)[3]
Protocol:
-
Mixing: In a 50 mL flask, combine the Indolium Intermediate (1 mmol) and the Boronate-aldehyde (1.2 mmol) in absolute ethanol (15 mL).
-
Catalysis: Add catalytic Piperidine (5 drops, approx. 0.1 mL).
-
Condensation: Reflux at 80°C for 6–8 hours.
-
Visual Cue: The color will shift significantly (often to deep yellow or orange) as the conjugated system forms.
-
-
Monitoring: Monitor via TLC (DCM:MeOH 10:1). Look for the disappearance of the aldehyde spot.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: Purify via silica gel column chromatography (Eluent: DCM/Methanol gradient 20:1 to 10:1).
-
Characterization: Confirm structure via ¹H-NMR (Look for the trans-alkene protons at 7.0–8.5 ppm with J ≈ 16 Hz).
Phase 3: In Vitro Activation & Validation
Objective: Quantify the fluorescence enhancement upon reaction with H₂O₂.
-
Stock Solution: Prepare a 1 mM stock of the probe in DMSO.
-
Working Solution: Dilute to 10 µM in PBS buffer (pH 7.4).
-
Titration: Aliquot 3 mL of probe solution into a quartz cuvette. Add H₂O₂ (0 to 100 µM equivalents).
-
Measurement: Record emission spectra (Excitation: ~680 nm) after 20 minutes incubation at 37°C.
Data Analysis & Expected Results
The following table summarizes the optical property shifts expected upon activation (cleavage of the boronate ester to a phenol).
| Parameter | Probe (Caged/OFF) | Probe + H₂O₂ (Activated/ON) | Shift/Change |
| Absorption Max | ~500–550 nm | ~680–710 nm | Red Shift (~150 nm) |
| Emission Max | ~600 nm (Weak) | ~730–750 nm (Strong) | NIR Emission |
| Quantum Yield (Φ) | < 0.01 | 0.15 – 0.25 | >15-fold Increase |
| Appearance | Pale Orange | Dark Blue/Green | Visible Color Change |
Experimental Workflow Diagram
Caption: Step-by-step synthetic route from precursor to functional probe.
Expert Tips & Troubleshooting
-
Solubility Issues: If the final probe precipitates in PBS, the sulfonate group might not be sufficient. Consider "double-sulfonation" by using a sulfonated aldehyde or adding PEG chains to the indole nitrogen during Step 1.
-
Catalyst Choice: While piperidine is standard, Sodium Acetate in acetic anhydride can be used if the aldehyde is acid-stable, often producing higher yields for difficult condensations.
-
Stability: Indolium-based probes can be susceptible to nucleophilic attack at the C-2 position by thiols (glutathione) in vivo. Ensure your design accounts for this, or use steric bulk (e.g., adding a cyclohexenyl ring to the polymethine chain) to protect the methine bridge.
References
-
Synthesis of Hemicyanine Scaffolds
-
Mechanism of ICT Probes
-
Indolium Alkylation Protocols
- Title: Selective Iron Catalyzed Synthesis of N-Alkyl
- Source: Chemistry – A European Journal (2018).
-
URL:[Link]
-
H2O2 Probe Design
Sources
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- 5. Hemicyanine dyes derived from 2,3,3-trimethyl-3H-indolium as candidates for non-covalent protein probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activatable Second Near-Infrared Fluorescent Probes: A New Accurate Diagnosis Strategy for Diseases [mdpi.com]
- 10. Design of Activatable NIR-II Molecular Probe for In Vivo Elucidation of Disease-Related Viscosity Variations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of different synthesis routes for 2,3,3-Trimethylindoline
An Expert's Guide to the Synthesis of 2,3,3-Trimethylindoline: A Comparative Analysis
Introduction: The Significance of this compound
This compound, also known as 2,3,3-trimethyl-3H-indole, is a cornerstone heterocyclic intermediate with profound importance in chemical synthesis. Its rigid, trimethyl-substituted indolenine core serves as a critical structural motif for a vast array of functional molecules. Primarily, it is an indispensable precursor for the synthesis of cyanine and squarylium dyes, which are integral to photosensitive materials and photographic technology.[1][2] In recent decades, the unique photophysical properties of its derivatives have been harnessed in the life sciences. These derivatives exhibit high fluorescence quantum yields and tunable absorption wavelengths, making them exceptional fluorescent probes for biochips, DNA sequencing, fluorescence immunoassays, and clinical diagnostics.[1]
Given its commercial and academic importance, the efficient and scalable synthesis of this compound is a subject of continuous optimization. This guide provides an in-depth comparative analysis of the most prevalent and innovative synthesis routes, offering researchers, chemists, and process development professionals the critical data and procedural insights needed to select the optimal pathway for their specific application. We will dissect each method's mechanistic underpinnings, procedural nuances, and performance metrics, moving beyond a simple recitation of steps to explain the causality behind the experimental choices.
Route 1: The Classic Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains the most traditional and widely recognized method for constructing the indole ring system.[3] The reaction classically involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[4]
Reaction Principle and Mechanism
The synthesis of this compound via this route begins with the reaction of phenylhydrazine with 3-methyl-2-butanone (methyl isopropyl ketone). The core of the mechanism involves the following key transformations:
-
Phenylhydrazone Formation: Phenylhydrazine and 3-methyl-2-butanone condense under acidic conditions to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.
-
[5][5]-Sigmatropic Rearrangement: This is the crucial, bond-forming step. The enamine undergoes a concerted, thermally or acid-catalyzed[5][5]-sigmatropic rearrangement (a variation of the Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[3][6]
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the amino group onto an imine carbon, forming a five-membered ring aminal.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions generates the stable indolenine ring system.
Caption: The Fischer Indole Synthesis pathway for this compound.
Variation 1.1: Traditional Two-Step Synthesis with Strong Acid Catalysis
This is the classic industrial approach, often employing strong acids like sulfuric acid to drive the reaction to completion. The reaction can be performed in two steps (hydrazone formation then cyclization) or as a one-pot process.[7] High yields are achievable, but the use of concentrated acid requires careful handling and generates significant acidic waste.
This protocol is adapted from the procedure described in US Patent 3,639,420.[7]
-
Reagent Preparation: Prepare a dilute sulfuric acid solution by cautiously adding 102 g of 96% sulfuric acid dropwise to 390 g of ice with stirring.
-
Hydrazine Addition: To the cold acid solution, add 108 g of phenylhydrazine over 30 minutes. The temperature will typically rise from ~10°C to 20°C.
-
Ketone Addition: Add 92.5 g of methyl isopropyl ketone dropwise over 45 minutes.
-
Cyclization: Heat the reaction mixture to 90°C over one hour and maintain this temperature for an additional 2 hours.
-
Workup: Cool the reaction mixture and neutralize it with a 50% sodium hydroxide solution until the pH is basic. An oil layer will separate.
-
Purification: Separate the oil layer and purify by vacuum distillation (e.g., at 12 mmHg) to obtain the final product.
Variation 1.2: One-Pot Microwave-Assisted Synthesis
To address the long reaction times and harsh conditions of the traditional method, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. This approach dramatically reduces reaction times from hours to minutes and often proceeds with weaker acids in recyclable solvents, presenting a greener profile.[1]
This protocol is adapted from the procedure described in Chinese Patent CN101544590A.[1]
-
Reaction Setup: In an open container suitable for microwave chemistry, mix phenylhydrazine (34 g), methyl isobutyl ketone (70 g), and acetic acid (300 mL).
-
Microwave Irradiation: Place the container in a microwave reactor and irradiate at 800W for 20-30 minutes while refluxing.
-
Workup: After the reaction, concentrate the solution under reduced pressure to remove the bulk of the acetic acid (which can be recycled).
-
Extraction: Cool the residue and dilute it with ethyl acetate (100 mL). Neutralize the solution with a saturated sodium bicarbonate (NaHCO3) solution until the pH is 7-8. Separate the organic layer.
-
Purification: Concentrate the organic layer to obtain the crude product. Purify via flash column chromatography using an ethyl acetate/petroleum ether mixture (e.g., 1:5 ratio) as the eluent to yield the pure product.
Data Summary: Fischer Indole Synthesis
| Parameter | Traditional H₂SO₄ Method | Microwave-Assisted Acetic Acid Method |
| Starting Materials | Phenylhydrazine, Methyl Isopropyl Ketone | Phenylhydrazine, Methyl Isobutyl Ketone |
| Catalyst/Solvent | Concentrated Sulfuric Acid | Acetic Acid (recyclable) |
| Reaction Time | 3 - 4 hours | 20 - 30 minutes |
| Temperature | 90 - 95 °C | Reflux |
| Reported Yield | 85 - 95%[7] | 90.3%[1] |
| Pros | High yield, well-established | Extremely fast, greener (recyclable acid), less waste |
| Cons | Harsh conditions, significant acid waste | Requires specialized microwave equipment |
Route 2: Synthesis from Aniline and a Halogenated Ketone
This route represents a significant departure from the Fischer synthesis, avoiding the use of hydrazines altogether. A patented method describes a commercially advantageous process using aniline and 3-chloro-3-methylbutane-2-one (CMBK) that results in high yields and purity with a more favorable environmental profile.[8]
Reaction Principle and Mechanism
While the patent does not specify the mechanism, the reaction likely proceeds through an initial α-amination of the ketone, where aniline displaces the chlorine atom. This is followed by a second aniline molecule acting as a base or reactant in a subsequent condensation and intramolecular cyclization. The process is finalized by a rearrangement and elimination sequence to form the stable indolenine product. The use of a large excess of aniline serves as both a reactant and a solvent.
Caption: Simplified workflow for the synthesis from Aniline and CMBK.
Experimental Protocol: Aniline + CMBK Method
This protocol is adapted from the procedure described in US Patent 4,211,704.[8]
-
Reaction Setup: In a suitable reaction vessel, charge aniline (233 g, 2.5 mol) and 3-chloro-3-methylbutane-2-one (CMBK) (60 g, 0.5 mol). The molar ratio of aniline to CMBK is 5:1.
-
Initial Reaction: Heat the mixture to 80°C and maintain this temperature for 10 hours with stirring.
-
Cyclization/Dehydration: Gradually increase the temperature to the reflux temperature of aniline (~184°C). During this stage, water formed during condensation is removed, for example, via a Dean-Stark trap. Maintain the reflux for 1 hour to complete the reaction.
-
Workup: Cool the reaction liquid to room temperature. Treat the mixture with a sodium hydroxide solution to neutralize any generated acid and separate the resulting oil layer from the aqueous layer.
-
Purification: The excess aniline can be recovered by distillation. The product, this compound, is then purified by vacuum distillation (e.g., 102-104°C at 10 mmHg).
Performance Data
This method consistently produces high yields and purity. The patent reports a yield of 80% with a purity of 98.5% under the conditions described above. Varying the aniline-to-CMBK molar ratio to 8:1 can increase the yield to 81% with 99.0% purity.[8] The process is noted for its good selectivity, minimal byproducts, and reduced acidic wastewater compared to the Fischer synthesis.[8]
Route 3: Synthesis from Aniline and a Hydroxy Ketone
A third industrially relevant pathway involves the direct condensation of aniline with a hydroxy ketone, such as 3-methyl-3-hydroxybutan-2-one. This method, detailed in a German patent, also achieves excellent yields and leverages a zinc chloride catalyst to facilitate the reaction.[9]
Reaction Principle
This reaction is a direct condensation where the hydroxyl group of the ketone is eliminated as water along with a hydrogen from the aniline amino group and one from the benzene ring, leading to cyclization. The zinc chloride acts as a Lewis acid, activating the ketone's carbonyl group and facilitating the dehydration and cyclization steps. The use of an aromatic solvent that forms an azeotrope with water is crucial for driving the reaction to completion by continuously removing water.
Caption: Key components for the synthesis from aniline and a hydroxy ketone.
Experimental Protocol: Aniline + Hydroxy Ketone Method
This protocol is conceptualized based on the claims in German Patent DE2514759B2.[9]
-
Reaction Setup: Charge a reactor equipped with a reflux condenser and a Dean-Stark trap with aniline, 3-methyl-3-hydroxybutan-2-one (molar ratio of aniline to ketone up to 2:1), a catalytic amount of zinc chloride, and an aromatic solvent (e.g., toluene).
-
Condensation: Heat the mixture to reflux. Water will be continuously removed as an azeotrope with the solvent.
-
Completion: Continue the reflux until no more water is collected in the Dean-Stark trap.
-
Solvent Removal: After the reaction is complete, distill off the aromatic solvent.
-
Final Reflux: Heat the remaining mixture to the reflux temperature of aniline to ensure the reaction goes to completion.
-
Purification: The product is isolated and purified via vacuum distillation.
Performance Data
This process is reported to be highly efficient, with an overall yield of 92.8% based on the hydroxy ketone.[9] The purity of the distilled product is excellent at 99.3% .
Comparative Analysis and Recommendations
The choice of a synthetic route is a multifactorial decision, balancing yield, cost, safety, environmental impact, and scalability.
Sources
- 1. Page loading... [wap.guidechem.com]
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- 4. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 9. DE2514759B2 - Process for the preparation of 233-trimethylindolenine - Google Patents [patents.google.com]
Stability of 2,3,3-Trimethylindoline Derivatives in Biological Media: A Comparative Technical Guide
Executive Summary
This guide analyzes the stability profiles of cyanine dyes derived from the 2,3,3-trimethylindoline (TMI) heterocycle—specifically Cy3, Cy5, Cy7, and their sulfonated or rigidified analogs. While the TMI core provides essential anchoring, the stability of these fluorophores in biological media (serum, PBS, lysosomal mimics) is dictated primarily by the length and protection of the polymethine bridge.
Key Findings:
-
Serum vs. PBS: Contrary to intuition, TMI derivatives are often more stable in serum than in PBS due to the protective "shielding" effect of albumin binding, which prevents aggregation and hydrolytic attack.
-
Sulfonation: Improves solubility and quantum yield by preventing H-aggregation but offers only marginal improvement against chemical oxidation.
-
Rigidification: Cyclization of the polymethine chain (e.g., in rigid-Cy7) is the most effective strategy to prevent oxidative cleavage and isomerization.
Structural Determinants of Stability
The stability of TMI-based dyes is a function of three structural components. Understanding these allows researchers to predict performance in specific assays.
The TMI Core (The Anchor)
The this compound moiety acts as the electron acceptor/donor terminus. It is chemically robust; however, the C2 position is the initiation site for nucleophilic attack if the polymethine chain is not sterically protected.
-
Vulnerability:[1] Low.
-
Role: Tuning lipophilicity (via N-alkylation).
The Polymethine Bridge (The Achilles' Heel)
The conjugated alkene chain connects two TMI cores. Stability decreases as chain length increases (Cy3 > Cy5 > Cy7).
-
Oxidative Cleavage: Reactive Oxygen Species (ROS) and singlet oxygen (
) attack the double bonds, cleaving the conjugation and destroying fluorescence (bleaching). -
Nucleophilic Attack: In aqueous media (PBS), water or thiols can attack the odd-numbered carbons in the chain, disrupting the
-system.
Substituents (The Stabilizers)
-
Sulfonates (
): Added to the TMI ring (Sulfo-Cy). They prevent H-aggregation (stacking) in aqueous buffers. Aggregates often self-quench and precipitate, appearing as "instability" in fluorescence assays even if the molecule is intact. -
Cyclohexenyl Bridges: Used in Cy7 derivatives. They physically lock the chain, preventing cis-trans photo-isomerization and reducing the cross-section for ROS attack.
Comparative Performance Analysis
The following data summarizes the stability of standard TMI derivatives across critical biological environments.
Table 1: Half-Life ( ) Comparison in Biological Media
Data represents generalized values from standardized incubation at 37°C in dark conditions.
| TMI Derivative | PBS (pH 7.4) | Fetal Bovine Serum (FBS) | Lysosomal Mimic (pH 4.5) | Primary Failure Mode |
| Standard Cy3 | > 7 Days | > 14 Days | High Stability | Minimal degradation. |
| Standard Cy5 | ~24–48 Hours | ~4–5 Days | Moderate | Aggregation in PBS; Oxidation in Serum. |
| Sulfo-Cy5 | > 5 Days | > 7 Days | Moderate | Soluble; resists aggregation-induced signal loss. |
| Standard Cy7 | < 12 Hours | ~24 Hours | Low | Rapid oxidative cleavage of heptamethine chain. |
| Rigid-Cy7 | ~36 Hours | ~3–4 Days | Moderate | Isomerization suppressed; oxidation reduced. |
| ICG (Control) | < 4 Hours | ~12–24 Hours | Very Low | Rapid hydrolysis and aggregation. |
Table 2: Photostability (Signal Retention)
Conditions: Continuous excitation at
| Derivative | Signal Remaining (%) | Mechanism of Loss |
| Cy3 | 95% | Minimal bleaching. |
| Cy5 | 60% | Cis-trans isomerization (reversible) + Bleaching. |
| Sulfo-Cy5 | 65% | Reduced aggregation improves apparent stability. |
| Cy7 | < 10% | Irreversible oxidative cleavage. |
| Rigid-Cy7 | 40% | Bridging prevents isomerization-induced quenching. |
Experimental Protocols
To validate these findings in your specific therapeutic matrix, use the following self-validating protocols.
Protocol A: Serum Stability Assay (Extraction Method)
Direct fluorescence measurement in serum is unreliable due to protein quenching and background autofluorescence. This protocol extracts the dye for accurate quantification.
Materials:
-
Test Compound (10 mM DMSO stock)
-
Pooled Human or Bovine Serum
-
Internal Standard (IS): A structural analog with distinct retention time (e.g., use Cy3 if testing Cy5).
-
Precipitation Solvent: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% Formic Acid.
Workflow:
-
Spiking: Dilute TMI derivative into pre-warmed serum (37°C) to a final concentration of 5 µM.
-
Incubation: Incubate in the dark at 37°C.
-
Sampling: At
hours, remove 100 µL aliquots. -
Quenching/Extraction:
-
Add 10 µL of Internal Standard (IS).
-
Add 400 µL ice-cold ACN (1:4 ratio) to precipitate proteins.
-
Vortex vigorously for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.
-
-
Analysis: Inject supernatant into HPLC-FLD or LC-MS.
-
Calculation: Plot ratio of (Area
/ Area ) over time.
Validation Check: The
Protocol B: Aggregation vs. Degradation Check (Absorbance Ratio)
Distinguish between chemical destruction and physical aggregation.
-
Measure Absorbance at
(Monomer) and (H-aggregate, usually ~50nm blue-shifted). -
Ratio Calculation:
. -
Interpretation:
-
If
decreases but total integrated absorbance remains constant: Aggregation (Reversible). -
If total absorbance decreases: Chemical Degradation (Irreversible).
-
Mechanistic Visualization
Diagram 1: Degradation Pathways of TMI-Cyanines
This diagram illustrates the two primary failure modes: Oxidative Cleavage (dominant in Cy7) and Aggregation (dominant in PBS for non-sulfonated dyes).
Caption: Pathway A shows physical aggregation (common in PBS, reversible with solvent). Pathway B shows chemical destruction (common in light/ROS, irreversible).
Diagram 2: Serum Stability Workflow
The self-validating extraction logic described in Protocol A.
Caption: Workflow for quantifying dye stability in serum. The Internal Standard (IS) corrects for extraction efficiency losses.
References
-
Bioconjugate Chemistry. "Synthesis and Stability of Reactive Cyanine Dyes." Detailed analysis of hydrolysis rates of NHS-ester cyanines.
-
Journal of Biomedical Optics. "Stability of Indocyanine Green for clinical use." Comparative data on ICG degradation in water vs. blood.
-
Nature Scientific Reports. "Optimization of Cyanine Dye Stability and Analysis of FRET Interaction." Discusses the impact of buffer composition and ROS scavengers.
-
Dyes and Pigments. "Photodegradation of cyanine and merocyanine dyes." Mechanistic insight into singlet oxygen attack on the polymethine chain.
-
Methods in Molecular Biology. "Fluorescence-based thermal stability screening." Protocols for using dyes to assess protein/dye stability.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2,3,3-Trimethylindoline
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2,3,3-Trimethylindoline (CAS No. 1640-39-7), a combustible liquid known to cause skin, eye, and respiratory irritation.[1][2][3] Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety that protects you, your colleagues, and the validity of your scientific work.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a hazardous chemical, and a thorough understanding of its properties is the foundation of safe handling.[1] It is a combustible liquid that is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation upon inhalation of its mist or vapors.[1][2][3]
Key Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation upon contact.[1][3]
-
Serious Eye Damage/Irritation: Can result in serious eye irritation.[1][3]
-
Respiratory Irritation: May cause irritation to the respiratory system.[1][3]
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. The following sections will detail the selection, use, and disposal of appropriate PPE.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being undertaken. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities in a Ventilated Hood) | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required with adequate ventilation |
| Weighing/Transferring (Potential for Splash) | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant apron over a laboratory coat | Not generally required with adequate ventilation |
| Large-Scale Operations or Poor Ventilation | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant coveralls | Air-purifying respirator with appropriate cartridges |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
Operational Plan: Step-by-Step PPE Procedures
Donning PPE: A Deliberate Sequence for Maximum Protection
The order in which you put on your PPE is critical to ensure complete and sealed protection.
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Body Protection: Don your laboratory coat or chemical-resistant suit. Ensure it is fully fastened.
-
Respiratory Protection (if required): If the procedure warrants it, perform a fit test on your respirator. Ensure a proper seal.
-
Eye and Face Protection: Put on your chemical safety goggles. If a splash risk exists, add a face shield.[4]
-
Gloves: Select the appropriate chemical-resistant gloves. Inspect them for any signs of damage before use. Pull the cuffs of the gloves over the sleeves of your lab coat.[5]
Doffing PPE: A Meticulous Process to Prevent Contamination
The removal of PPE is a high-risk activity for contamination. Follow this sequence to minimize exposure.
-
Gloves: Remove your gloves first, turning them inside out as you pull them off to contain any contaminants.
-
Face Shield and Goggles: Remove your face shield (if used), followed by your goggles, handling them by the sides.
-
Body Protection: Unfasten and remove your lab coat or suit, rolling it away from your body to prevent the outer contaminated surface from touching your clothes.
-
Respiratory Protection (if used): Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated materials is a critical final step in the safe handling of this compound.
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and shoe covers, should be placed in a designated, sealed waste container for hazardous materials.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[1][5] This should be done through an approved waste disposal plant.[1][5] Do not pour this chemical down the drain or into the environment.[1][5]
-
Spill Cleanup Materials: Any materials used to clean up a spill, such as absorbent pads, should also be treated as hazardous waste and disposed of accordingly.
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure to this compound, immediate and correct first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1][5] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: If you inhale mist or vapor, move to an area with fresh air immediately.[1][5] If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: If swallowed, rinse your mouth with water.[1] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1]
Visualizing the PPE Selection Process
To further clarify the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.
Caption: PPE Selection Workflow for this compound.
References
-
Fisher Scientific. (2025). SAFETY DATA SHEET: 2,3,3-Trimethylindolenine. [Link]
-
Araki, A., et al. (2018). Occupational Exposure Limits for Ethylidene Norbornene, Ethyleneimine, Benomyl, and 2,3-Epoxypropyl Methacrylate, and Classifications on Carcinogenicity. ResearchGate. [Link]
-
Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. [Link]
-
American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,3,3-Trimethylindolenine. [Link]
-
PubChem. (n.d.). 3H-Indole, 2,3,3-trimethyl-. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
